1-Bromo-4-(difluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIYZUFTROJBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371764 | |
| Record name | 1-Bromo-4-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5905-69-1 | |
| Record name | 1-Bromo-4-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(difluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4-(difluoromethoxy)benzene from 4-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-bromo-4-(difluoromethoxy)benzene, a key intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The difluoromethoxy group is a valuable structural motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor that can enhance metabolic stability and binding affinity.[2][3] This document outlines a detailed synthetic protocol adapted from established methodologies for the difluoromethylation of phenols.
Core Synthesis: Difluoromethylation of 4-Bromophenol
The primary transformation involves the O-difluoromethylation of 4-bromophenol. This is typically achieved by generating a difluorocarbene intermediate that reacts with the phenoxide of the starting material. Common reagents for generating difluorocarbene include chlorodifluoromethane (Freon 22) and sodium chlorodifluoroacetate.[4][5] The following protocol is based on the use of chlorodifluoromethane in the presence of a strong base.
Quantitative Data Summary
The following table summarizes a representative set of reaction conditions and expected outcomes for the synthesis of a structurally related compound, which can be adapted for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenol | N/A |
| Reagent | Chlorodifluoromethane | [6] |
| Base | Potassium Hydroxide (30% aq. solution) | [6] |
| Solvent | Isopropyl Alcohol | [6] |
| Temperature | 80-85 °C | [6] |
| Reaction Time | 18 hours | [6] |
| Reported Yield | ~79% (for a similar substrate) | [6] |
| Product Purity | >97% (achievable with purification) | [4] |
Experimental Protocol
This protocol is adapted from a procedure for a similar difluoromethylation of a substituted phenol and should be optimized for the specific synthesis of this compound.[6]
Materials:
-
4-Bromophenol
-
Chlorodifluoromethane
-
Potassium Hydroxide (KOH)
-
Isopropyl Alcohol (i-PrOH)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Equipment:
-
Sealed reaction vessel (pressure-rated)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 4-bromophenol, isopropyl alcohol, and a 30% aqueous solution of potassium hydroxide.
-
Reagent Addition: Carefully introduce a molar excess of chlorodifluoromethane into the sealed vessel.
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine all organic fractions.
-
Wash the combined organic extracts with 2N NaOH solution (3x) and then with water (3x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[6]
-
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 4-bromophenol.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers should perform a thorough risk assessment and optimize the reaction conditions for safety and efficiency in their laboratory setting.
References
- 1. innospk.com [innospk.com]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromo-4-(difluoromethoxy)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details two primary synthetic routes: the difluoromethylation of 4-bromophenol and the bromination of difluoromethoxybenzene. It includes detailed experimental protocols, purification methodologies, and characterization data. The information is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to produce and purify this compound with high yield and purity.
Introduction
This compound (CAS No: 5905-69-1) is a halogenated aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a difluoromethoxy group on a benzene ring, imparts unique reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1] The difluoromethoxy group, in particular, is of significant interest in medicinal chemistry as it can enhance metabolic stability and membrane permeability of drug candidates. This guide outlines the prevalent methods for the synthesis and purification of this important intermediate, providing detailed protocols and quantitative data to aid in its preparation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.01 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg[1] |
| Density | 1.631 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.502 |
| Flash Point | 33.9 °C (closed cup) |
Synthesis of this compound
There are two primary synthetic routes to this compound: the difluoromethylation of 4-bromophenol and the electrophilic bromination of difluoromethoxybenzene.
Synthesis via Difluoromethylation of 4-Bromophenol
This method involves the reaction of 4-bromophenol with a difluorocarbene source. A common and effective source is sodium chlorodifluoroacetate. The reaction proceeds via the in-situ generation of difluorocarbene, which then reacts with the phenoxide ion of 4-bromophenol.
Experimental Protocol:
-
Materials: 4-bromophenol, sodium chlorodifluoroacetate, cesium carbonate, dimethylformamide (DMF), water, hexanes, sodium sulfate.
-
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add dry DMF and deionized water. Stir the mixture at room temperature.
-
Add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a nitrogen stream.
-
Heat the reaction mixture to 120 °C in an oil bath and stir for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with deionized water and extract with hexanes.
-
Wash the combined organic layers with saturated sodium chloride solution and then with a 10% lithium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
A similar reaction for the difluoromethylation of a substituted phenol reported a yield of up to 94% with a purity of >97%.[2]
Synthesis via Bromination of Difluoromethoxybenzene
This approach involves the direct bromination of difluoromethoxybenzene using a brominating agent, typically elemental bromine, in the presence of a Lewis acid catalyst such as iron(III) bromide. The difluoromethoxy group is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product being the major one.
Experimental Protocol:
-
Materials: Difluoromethoxybenzene, bromine, iron(III) bromide, dichloromethane, sodium bisulfite solution, brine, sodium sulfate.
-
Procedure:
-
Dissolve difluoromethoxybenzene in dichloromethane in a round-bottom flask protected from light.
-
Add iron(III) bromide catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purification
Purification of the crude this compound is crucial to achieve the desired purity for subsequent applications. The primary methods are recrystallization and flash column chromatography. A purity of ≥98.0% is often desired.[1]
Recrystallization
Recrystallization is an effective method for purifying solid compounds. For this compound, which is a liquid at room temperature, this technique may be applicable if the crude product is a solid due to impurities or if it can be induced to crystallize at low temperatures. A mixed solvent system is often employed.
Experimental Protocol (General):
-
Solvent Selection: A common solvent system for recrystallization of similar aromatic compounds is a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). For this compound, a mixture of ethanol and water can be effective.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated to boiling.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Flash Column Chromatography
Flash column chromatography is a highly effective technique for purifying liquid compounds.
Experimental Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate is typically used. For compounds of moderate polarity, a starting eluent of 10-20% ethyl acetate in hexanes is a good starting point.[4] The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the desired compound.[4]
-
Procedure:
-
Pack a glass column with silica gel slurried in the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with the chosen mobile phase, applying pressure to achieve a flow rate of about 2 inches per minute.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Table 2: Analytical Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) are expected for the aromatic protons. |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) are expected for the aromatic carbons and the difluoromethoxy carbon. |
| ¹⁹F NMR (CDCl₃) | A characteristic signal for the difluoromethoxy group is expected. |
| GC-MS | The gas chromatogram should show a single major peak, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Synthetic routes to this compound.
Caption: Purification workflow for this compound.
Conclusion
This technical guide provides detailed methodologies for the synthesis and purification of this compound, a crucial intermediate for the pharmaceutical and agrochemical industries. By following the outlined protocols for either the difluoromethylation of 4-bromophenol or the bromination of difluoromethoxybenzene, and employing the described purification techniques, researchers can obtain this compound in high yield and purity. The provided data and workflows serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.
References
Spectroscopic Characterization of 1-Bromo-4-(difluoromethoxy)benzene: A Technical Guide
Introduction
1-Bromo-4-(difluoromethoxy)benzene is a halogenated aromatic compound of significant interest in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of the difluoromethoxy group (-OCHF₂) can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design.[1] A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this compound. This guide provides an in-depth overview of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties
Basic identifiers and properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.01 g/mol |
| CAS Number | 5905-69-1 |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.631 g/mL at 25 °C |
| Refractive Index | ~1.502 at 20 °C |
(Data sourced from various chemical suppliers)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to confirm its unique structure.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is characterized by signals from the aromatic protons and the single proton of the difluoromethoxy group. The 1,4-disubstitution pattern on the benzene ring results in a symmetrical spectrum for the aromatic region, typically showing two doublets. The proton on the difluoromethoxy group exhibits a characteristic triplet due to coupling with the two equivalent fluorine atoms.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~ 7.55 | Doublet (d) | ~ 8.8 | 2H | Ar-H (ortho to Br) |
| ~ 7.10 | Doublet (d) | ~ 8.8 | 2H | Ar-H (ortho to OCHF₂) |
| ~ 6.54 | Triplet (t) | JHF ≈ 73.5 | 1H | O-CH F₂ |
Note: Chemical shifts are predicted based on standard substituent effects and data from analogous structures. The actual values may vary slightly.
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum shows four signals for the aromatic carbons due to molecular symmetry and one signal for the difluoromethoxy carbon. The carbon of the -OCHF₂ group appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~ 152.0 | Singlet (s) | C -OCHF₂ |
| ~ 132.5 | Singlet (s) | C H (ortho to Br) |
| ~ 121.5 | Singlet (s) | C H (ortho to OCHF₂) |
| ~ 118.0 | Singlet (s) | C -Br |
| ~ 115.5 | Triplet (t, ¹JCF ≈ 260 Hz) | OC HF₂ |
Note: Chemical shifts are predicted. The carbon attached to bromine (C-Br) and the carbon attached to the difluoromethoxy group (C-O) are quaternary and typically have lower intensities.
¹⁹F NMR (Fluorine-19 NMR)
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal is split into a doublet due to coupling with the single proton of the difluoromethoxy group (²JHF).
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| ~ -82.0 | Doublet (d) | JHF ≈ 73.5 | OCHF₂ |
(Data is based on values reported for structurally similar compounds.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H bonds, aromatic C=C bonds, the C-O ether linkage, and the C-F and C-Br bonds.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600 - 1585 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~ 1250 | Strong | Aryl-O Stretch (Asymmetric) |
| 1100 - 1000 | Strong | C-F Stretch |
| ~ 830 | Strong | C-H Out-of-plane bend (para-disubstitution) |
| 700 - 500 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), this compound will produce a molecular ion (M⁺•). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity (M⁺• and M+2⁺•) separated by 2 m/z units.[2]
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Ion/Fragment | Notes |
|---|---|---|
| 222/224 | [C₇H₅BrF₂O]⁺• | Molecular ion peak (M⁺•, M+2⁺•) showing the characteristic 1:1 bromine isotopic pattern. |
| 143 | [C₇H₅F₂O]⁺ | Loss of a bromine radical (•Br). |
| 172/174 | [C₆H₄BrO]⁺• | Loss of CHF₂ radical. |
| 76 | [C₆H₄]⁺• | Further fragmentation, loss of all substituents. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.[3] For this compound, the benzene ring is the primary chromophore. The bromo and difluoromethoxy substituents act as auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.[4]
Table 6: Predicted UV-Vis Absorption Data (in Ethanol)
| Absorption Band | λmax (nm) | Type of Transition |
|---|---|---|
| Primary Band | ~ 210 - 230 | π → π* |
| Secondary Band | ~ 260 - 280 | π → π* (fine structure may be visible) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved to form a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 500 MHz spectrometer) is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.[5]
-
Data Acquisition:
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the proton-decoupled or coupled spectrum. ¹⁹F is a high-sensitivity nucleus, and spectra can be obtained relatively quickly.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an external standard for ¹⁹F.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid/ATR): Since the compound is a liquid, the easiest method is using an Attenuated Total Reflectance (ATR) accessory.[6]
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Place a single drop of this compound directly onto the center of the crystal.[7]
-
-
Instrument Setup: Place the ATR accessory in the FT-IR spectrometer.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]
-
-
Data Processing: The resulting transmittance or absorbance spectrum is plotted, and peak positions are identified.
Mass Spectrometry (EI) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[9]
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) system, which separates the sample from any impurities before it enters the ion source.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio.[9]
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). A typical concentration is around 10⁻⁵ M.[11] The solution must be prepared in a quartz cuvette.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the sample path and one in the reference path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Scan: Replace the solvent in the sample cuvette with the prepared sample solution. Scan the sample to obtain its absorbance spectrum.
-
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) are identified.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or synthesized organic compound.
Caption: General workflow for spectroscopic characterization.
Structural Elucidation Pathway
Different spectroscopic techniques provide unique and complementary pieces of information that, when combined, allow for the unambiguous determination of the molecular structure.
Caption: How different spectroscopic methods inform structural analysis.
References
- 1. innospk.com [innospk.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. rsc.org [rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. ijermt.org [ijermt.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 1-Bromo-4-(difluoromethoxy)benzene. Due to the limited availability of public experimental spectra, this guide presents high-quality predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate. The information is structured to be of maximum utility for professionals in research, chemical analysis, and drug development.
Nuclear Magnetic Resonance Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.
¹H NMR Data Summary
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.55 | Doublet of Doublets (dd) | 8.9, 0.5 | H-2, H-6 |
| 7.10 | Doublet of Doublets (dd) | 8.9, 0.5 | H-3, H-5 |
| 6.55 | Triplet (t) | 73.5 | -OCHF₂ |
¹³C NMR Data Summary
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-4 |
| 132.8 | C-2, C-6 |
| 121.5 | C-3, C-5 |
| 118.9 | C-1 |
| 115.5 (t, J=260 Hz) | -OCHF₂ |
Experimental Protocols
While the data presented is predicted, a standard experimental protocol for acquiring high-quality NMR spectra for this compound would typically involve the following steps:
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, added to the sample to a final concentration of 0.03-0.05% (v/v) to provide a reference signal at 0.00 ppm.
-
Filtration: To remove any particulate matter, the solution should be filtered through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Data acquisition is typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is generally used.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is used to allow for full magnetization recovery between scans.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is set to ensure good resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (sw): A spectral width of around 240 ppm is used to cover the entire range of carbon chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: The integrals of the signals in the ¹H NMR spectrum are determined to establish proton ratios, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are accurately determined.
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
FT-IR spectrum analysis of 1-Bromo-4-(difluoromethoxy)benzene
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This document outlines the predicted vibrational modes of the molecule, a detailed experimental protocol for spectral acquisition, and logical workflows for analysis.
Introduction to FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify organic, polymeric, and inorganic materials by measuring the absorption of infrared radiation by a sample.[2] When infrared radiation is passed through a sample, the molecules absorb energy at specific frequencies that correspond to their vibrational modes.[3] This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.[2] For a molecule like this compound, FT-IR analysis is crucial for confirming its identity, assessing purity, and understanding its chemical structure.
Molecular Structure and Predicted Vibrational Modes
This compound (C₇H₅BrF₂O) is an aromatic compound with a benzene ring substituted by a bromine atom and a difluoromethoxy group at the para (1,4) positions.[1] The primary vibrational modes detectable by FT-IR are associated with the stretching and bending of bonds within these functional groups.
Predicted FT-IR Spectrum Analysis
While an experimental spectrum for this specific molecule is not publicly available, a predictive analysis can be conducted based on established characteristic absorption frequencies for its constituent functional groups. The following table summarizes the expected absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch | Medium | Aromatic Ring (sp² C-H) |
| 1600 - 1585 | C=C Stretch (in-ring) | Medium | Aromatic Ring |
| 1500 - 1400 | C=C Stretch (in-ring) | Medium | Aromatic Ring |
| 1300 - 1200 | Asymmetric C-O-C Stretch | Strong | Aryl Ether (-O-CH) |
| 1200 - 1000 | C-F Stretch | Strong | Difluoromethoxy Group (-OCHF₂) |
| 1050 - 1010 | Symmetric C-O-C Stretch | Strong | Aryl Ether (-O-CH) |
| 860 - 800 | C-H Out-of-Plane (oop) Bending | Strong | 1,4-Disubstituted (para) Benzene |
| 690 - 515 | C-Br Stretch | Medium | Bromo-Aromatic |
Interpretation:
-
Aromatic Region: The presence of bands between 3100-3000 cm⁻¹ and in the 1600-1400 cm⁻¹ range is a clear indicator of the benzene ring.[4][5] The strong absorption expected between 860-800 cm⁻¹ is highly characteristic of the 1,4-disubstitution pattern.[2]
-
Ether and Fluoroalkane Region: The difluoromethoxy group introduces strong, characteristic absorptions. A strong C-O-C asymmetric stretch for the aryl ether is expected between 1300 and 1200 cm⁻¹.[6] This region will likely overlap with strong C-F stretching vibrations, which are typically found between 1200 and 1000 cm⁻¹. The symmetric C-O-C stretch is anticipated around 1040 cm⁻¹.[7]
-
Halogen Region: The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[4][8]
Experimental Protocol: FT-IR Analysis of Liquid Samples
The following protocol details a standard procedure for obtaining an FT-IR spectrum of a liquid sample such as this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for neat (pure) liquids as it requires minimal sample preparation.[9][10]
4.1 Materials and Equipment
-
FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes
4.2 Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous analyses. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (e.g., H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum to provide a clean baseline.[11]
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[10]
-
Sample Spectrum Acquisition: Initiate the sample scan. For improved signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.[9]
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final FT-IR absorbance or transmittance spectrum.
-
Cleaning: After the analysis, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
Visualized Workflows
5.1 FT-IR Experimental Workflow
The following diagram illustrates the sequential steps involved in the FT-IR analysis of a liquid sample using the ATR technique.
Caption: A flowchart of the ATR-FT-IR experimental workflow.
5.2 Logical Relationships in FT-IR Analysis
This diagram illustrates the logical connection between the molecular structure of this compound, its key functional groups, and their corresponding predicted regions in the FT-IR spectrum.
Caption: Relationship between molecular structure and FT-IR regions.
Conclusion
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its aromatic, ether, fluoroalkane, and bromo functionalities. By understanding the predicted peak locations and employing a standardized experimental protocol, researchers can effectively use FT-IR spectroscopy to verify the identity and structural integrity of this important chemical intermediate. The workflows provided serve as a guide for systematic and accurate analysis in a laboratory setting.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Physical and chemical properties of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-(difluoromethoxy)benzene, a key intermediate in organic synthesis. The document details the compound's structural and physicochemical characteristics, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and its application in common cross-coupling reactions, highlighting its significance in the development of novel pharmaceuticals and functional materials.
Introduction
This compound (CAS No. 5905-69-1) is a halogenated aromatic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a bromine atom and a difluoromethoxy group on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. The presence of the difluoromethoxy moiety is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable substituent in drug design. This guide aims to provide a detailed repository of its properties and experimental procedures to facilitate its use in research and development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Identifiers and Structure
| Identifier | Value |
| CAS Number | 5905-69-1 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.01 g/mol |
| IUPAC Name | This compound |
| Synonyms | p-(Difluoromethoxy)bromobenzene, 4-Bromophenyl difluoromethyl ether |
| SMILES | FC(F)Oc1ccc(Br)cc1 |
| InChI | InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg |
| Density | 1.631 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.502 |
| Flash Point | 92.6 ± 8.8 °C |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The aromatic protons will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring. The proton of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring and the carbon of the difluoromethoxy group. The carbon attached to the bromine will be downfield, and the carbon of the -OCHF₂ group will show a characteristic triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the difluoromethoxy group. A single signal is expected, which will be split into a doublet by the adjacent proton.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the C-H stretching of the aromatic ring, C-C stretching within the ring, C-O stretching of the ether linkage, and the C-F stretching of the difluoromethyl group. The C-Br stretching frequency will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic peaks for bromine (M+2). Common fragmentation patterns involve the loss of the bromine atom and cleavage of the difluoromethoxy group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of 4-(difluoromethoxy)benzene.
Materials:
-
4-(Difluoromethoxy)benzene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-(difluoromethoxy)benzene in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: General workflow for the synthesis of this compound.
Suzuki Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki cross-coupling reactions to form C-C bonds.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (80-100 °C) and stir vigorously for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki cross-coupling reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Pictograms: GHS02 (Flame)
-
Signal Word: Warning
-
Hazard Statements: H226 (Flammable liquid and vapor)
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
Applications
As a versatile intermediate, this compound is utilized in the synthesis of a wide range of organic molecules. Its primary applications are in:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs), where the difluoromethoxy group can improve the pharmacological profile of a drug candidate.
-
Agrochemicals: In the development of new pesticides and herbicides with enhanced efficacy and stability.
-
Materials Science: For the synthesis of advanced polymers and liquid crystals with tailored properties.
Conclusion
This compound is a valuable and versatile chemical intermediate with a unique set of properties conferred by its difluoromethoxy group. This guide has provided a comprehensive overview of its physical and chemical characteristics, spectroscopic data, and experimental protocols for its synthesis and application. The information presented herein is intended to support researchers and scientists in leveraging this compound for the development of innovative solutions in drug discovery, agrochemicals, and materials science.
An In-depth Technical Guide on the Synthesis and Characterization of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, a fluorinated analog of thalidomide. This compound is of significant interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) due to its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase. This guide details the synthetic route, characterization data, and the compound's role in the broader context of targeted protein degradation.
Chemical Properties
| Property | Value |
| CAS Number | 835616-60-9 |
| Molecular Formula | C₁₃H₉FN₂O₄ |
| Molecular Weight | 276.22 g/mol [1] |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione[1] |
| Synonyms | 4-Fluoro-thalidomide, Thalidomide 4-fluoride[1] |
| Appearance | White to off-white solid[2] |
| Solubility | Dichloromethane (Slightly, Heated), DMSO (Slightly)[3] |
Synthesis
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is typically achieved through a one-step condensation reaction.
Experimental Protocol
A mixture of 4-fluoroisobenzofuran-1,3-dione (3.00 mmol, 498.33 mg), 3-aminopiperidine-2,6-dione hydrochloride (3.00 mmol, 493.77 mg), and sodium acetate (3.00 mmol, 246.09 mg) in glacial acetic acid (10 mL) is stirred at 135 °C overnight.[4] Following the reaction, the mixture is cooled and concentrated under reduced pressure. The resulting residue is suspended in water (100 mL) and stirred at room temperature for four hours. The solid product is then collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[4]
Synthesis Workflow
Caption: Synthetic route for 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.
Characterization Data
Reference Data for Thalidomide (CAS 50-35-1)
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 11.11 (s, 1H), 8.01 – 7.77 (m, 4H), 5.23 – 5.06 (m, 1H), 3.01 – 2.77 (m, 1H), 2.64 – 2.50 (m, 2H), 2.15 – 1.93 (m, 1H)[2] |
| ¹³C NMR (DMSO-d₆) | δ 173.2, 170.2, 167.6, 135.3, 131.7, 123.8, 49.5, 31.4, 22.5[5] |
| IR (KBr) | 3193, 3097, 2912, 1772, 1709, 1610, 1471, 1385, 1259, 1197, 728 cm⁻¹[6] |
| Mass Spectrum (m/z) | 259 (M+)[6] |
Biological Activity and Signaling Pathway
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione functions as a ligand for the Cereblon (CRBN) protein.[7] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[8][9] This interaction is fundamental to the mechanism of action for a class of therapeutic agents known as PROTACs.
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][10] In this context, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione serves as the CRBN-binding moiety of the PROTAC.
Cereblon-Mediated Protein Degradation Pathway
The binding of the 4-fluoro-thalidomide moiety of a PROTAC to CRBN induces the formation of a ternary complex between the CRL4-CRBN E3 ligase, the PROTAC, and the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation mediated by 4-fluoro-thalidomide and Cereblon.
Conclusion
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is a key molecule in the field of targeted protein degradation. Its straightforward synthesis and potent binding to Cereblon make it a valuable component in the design and development of novel PROTAC-based therapeutics. Further research into the specific biophysical and cellular characteristics of this compound will continue to advance its application in precision medicine.
References
- 1. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione CAS#: 835616-60-9 [m.chemicalbook.com]
- 4. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 4-Fluoro-thalidomide - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Difluoromethoxylation of 4-Bromophenol
The introduction of a difluoromethoxy (-OCF2H) group into aromatic compounds is a crucial strategy in medicinal chemistry and drug development. This moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The difluoromethoxy group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, making it a valuable substituent in the design of novel therapeutics. This guide provides an in-depth overview of the primary methods for the difluoromethoxylation of 4-bromophenol, a common building block in organic synthesis.
Core Methodologies: The Generation and Trapping of Difluorocarbene
The most prevalent strategy for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene (:CF2), a transient but highly reactive intermediate. The electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide of 4-bromophenol to form the desired 4-bromo-1-(difluoromethoxy)benzene. Several reagents and conditions have been developed to generate difluorocarbene, each with its own advantages and limitations.
Decarboxylative Methods: Sodium Chlorodifluoroacetate
A widely used and commercially available precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF2CO2Na).[3][4] Thermal decarboxylation of this salt generates difluorocarbene, which then reacts with the phenoxide. This method is operationally simple and utilizes a relatively inexpensive and stable reagent.[3][4]
Reaction Scheme:
The reaction is typically carried out in a polar aprotic solvent such as DMF, with a base like cesium carbonate or potassium hydroxide to deprotonate the phenol. The temperature required for decarboxylation can be a critical parameter to control for safety, especially on a larger scale.
Sulfonium Salts: S-(Difluoromethyl)sulfonium Salts
Bench-stable S-(difluoromethyl)sulfonium salts have emerged as effective difluorocarbene precursors for the difluoromethylation of phenols and thiophenols.[5][6] These reagents offer a facile and practical approach, often providing good to excellent yields under mild basic conditions, such as in the presence of lithium hydroxide.[5][6]
Phosphonium Salts: Diethyl Bromodifluoromethylphosphonate
Diethyl bromodifluoromethylphosphonate is another efficient precursor for difluorocarbene. It undergoes facile P-C bond cleavage upon basic hydrolysis, even at low temperatures, to generate the bromodifluoromethyl anion, which subsequently eliminates bromide to form difluorocarbene. This method is noted for its high efficiency.
Radical-Based Approaches: Photocatalytic Difluoromethoxylation
An alternative to carbene-based methods is the generation of the difluoromethoxyl radical (•OCF2H) under photocatalytic conditions. This approach allows for the direct C-H difluoromethoxylation of arenes and heteroarenes.[1][7] While typically applied to C-H functionalization, this radical-based strategy represents a distinct mechanistic pathway that could potentially be adapted for the difluoromethoxylation of phenols.
Comparative Summary of Methods
| Method | Reagent | Typical Base | Solvent | Temperature | Key Advantages | Key Considerations |
| Decarboxylative | Sodium Chlorodifluoroacetate | Cs2CO3, KOH | DMF, MeCN | 80-120 °C | Commercially available, inexpensive reagent.[3][4] | Higher temperatures may be required; CO2 evolution needs careful management on a large scale. |
| Sulfonium Salt | S-(Difluoromethyl)sulfonium Salt | LiOH | Various | Room Temp. | Bench-stable reagent, mild reaction conditions, good to excellent yields.[5][6] | Reagent may be more expensive than chlorodifluoroacetate salts. |
| Phosphonium Salt | Diethyl Bromodifluoromethylphosphonate | Base (e.g., OH-) | Various | -78 °C to RT | Highly efficient, proceeds at low temperatures. | Reagent may be less readily available than other precursors. |
| Photocatalytic | Redox-active OCF2H Reagents | - | MeCN | Room Temp. | Mild conditions, radical pathway offers alternative reactivity.[1][7] | Primarily demonstrated for C-H functionalization; may require specific photocatalysts and reagents. |
Experimental Protocols
Method 1: Difluoromethoxylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[4]
Materials:
-
4-Bromophenol
-
Sodium chlorodifluoroacetate (ClCF2CO2Na)
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(difluoromethoxy)benzene.
Visualizing the Core Mechanisms
Difluorocarbene Generation and Trapping
Caption: Mechanism of difluoromethoxylation via difluorocarbene.
General Experimental Workflow
Caption: A typical workflow for difluoromethoxylation experiments.
References
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-(difluoromethoxy)benzene, 97%|CAS 5905-69-1 [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-bromo-4-(difluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents quantitative data for comparison, and illustrates the reaction mechanisms.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two main pathways: the O-difluoromethylation of 4-bromophenol and the electrophilic bromination of difluoromethoxybenzene. The choice of route can depend on factors such as the availability of starting materials, desired scale, and safety considerations.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two primary synthetic methods for this compound.
| Parameter | O-Difluoromethylation of 4-Bromophenol | Bromination of Difluoromethoxybenzene |
| Starting Material | 4-Bromophenol | Difluoromethoxybenzene |
| Key Reagents | Sodium chlorodifluoroacetate, Base (e.g., K₂CO₃, NaOH) | Bromine (Br₂), Catalyst (e.g., Fe, FeBr₃) |
| Typical Solvent | DMF, Acetonitrile | Dichloromethane, or solvent-free |
| Reaction Temperature | Elevated (e.g., 80-120 °C) | Low (e.g., < 10 °C) |
| Reported Yield | High (up to 94% for similar phenols) | High (up to 98.6% for similar brominations)[1] |
| Product Purity | High, requires purification | ≥98.0%[2] |
Experimental Protocols
Method 1: O-Difluoromethylation of 4-Bromophenol
This method involves the reaction of 4-bromophenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base.
Materials:
-
4-Bromophenol
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the reaction mixture.
-
Heat the mixture to 80-120 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Method 2: Bromination of Difluoromethoxybenzene
This route, often favored in industrial settings, involves the direct electrophilic bromination of difluoromethoxybenzene.[2] The difluoromethoxy group is an ortho-, para-director, leading to the desired 4-bromo isomer as the major product.
Materials:
-
Difluoromethoxybenzene
-
Liquid bromine
-
Iron filings (catalyst)
-
Dichloromethane (optional, can be run solvent-free)
-
Sodium bisulfite solution
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, charge a flask equipped with a dropping funnel, a condenser, and a magnetic stirrer with difluoromethoxybenzene and a catalytic amount of iron filings.
-
If using a solvent, add dichloromethane. Cool the flask in an ice bath to below 10 °C.
-
Add liquid bromine dropwise from the dropping funnel with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at low temperature until the reaction is complete (monitored by GC or TLC).
-
Carefully quench the reaction by adding a saturated sodium bisulfite solution to remove excess bromine.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key transformations in the synthesis of this compound.
References
An In-depth Technical Guide to the Purity Assessment of Synthesized 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of synthesized 1-Bromo-4-(difluoromethoxy)benzene (CAS No. 5905-69-1). This key intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals, demands rigorous purity control to ensure the safety and efficacy of the final products. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, presents data in a structured format, and includes a visual workflow to guide the analytical process.
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₇H₅BrF₂O.[1] Its synthesis typically involves the electrophilic bromination of 4-(difluoromethoxy)benzene.[1] The purity of the final product is critical, as impurities can lead to undesired side reactions and affect the quality of subsequent products. A purity of ≥97% or ≥98% is often required for its use in further synthetic applications.[2] This guide details the analytical techniques necessary to confirm the identity and quantify the purity of this compound, as well as to identify potential process-related impurities.
Analytical Purity Assessment Workflow
The purity assessment of this compound involves a multi-step process to ensure both qualitative and quantitative purity. The following diagram illustrates the logical workflow.
Caption: Workflow for the analytical purity assessment of this compound.
Quantitative Data Summary
The following table summarizes the key analytical techniques and their expected outcomes for the purity assessment of this compound.
| Analytical Technique | Parameter | Specification |
| GC-MS | Purity | ≥ 97.0% |
| Potential Impurities | Unreacted 4-(difluoromethoxy)benzene, Isomeric bromodifluoromethoxybenzenes (ortho-, meta-), Di-brominated difluoromethoxybenzenes | |
| HPLC | Purity (by area %) | ≥ 97.0% |
| NMR Spectroscopy | ||
| ¹H NMR | Chemical Shifts | Consistent with the structure of this compound |
| ¹³C NMR | Number of Signals | Consistent with the number of non-equivalent carbons |
| ¹⁹F NMR | Chemical Shift | Characteristic signal for the -OCHF₂ group |
| Elemental Analysis | % Carbon | Theoretical: 37.70% |
| % Hydrogen | Theoretical: 2.26% | |
| % Bromine | Theoretical: 35.82% | |
| % Fluorine | Theoretical: 17.03% | |
| % Oxygen | Theoretical: 7.17% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: TRACE TR-5MS (15 m x 0.25 mm ID, 0.1 µm film thickness) or equivalent non-polar column.[3]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 280 °C[3]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (1.5 min)[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 230 °C.
-
Ramp 2: 10 °C/min to 330 °C, hold for 5 minutes.[3]
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.[3]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by the area percentage method.
-
Tentatively identify impurity peaks by comparing their mass spectra with spectral libraries.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To provide a quantitative measure of the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
-
NMR Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
-
-
Data Analysis:
-
¹H NMR: Expect signals in the aromatic region (approx. δ 7.0-7.6 ppm) and a triplet for the methoxy proton (-OCHF₂) coupled to the two fluorine atoms (approx. δ 6.5-7.0 ppm).
-
¹³C NMR: Expect distinct signals for the aromatic carbons and the difluoromethoxy carbon. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Expect a doublet for the two equivalent fluorine atoms coupled to the methoxy proton.[6]
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, Br, F, O) of the synthesized compound.
Instrumentation:
-
Elemental Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analysis:
-
Data Analysis:
-
Compare the experimentally determined weight percentages of each element with the theoretical values calculated from the molecular formula C₇H₅BrF₂O. The results should be within ±0.4% of the theoretical values.
-
Potential Impurities
The primary route of synthesis, bromination of 4-(difluoromethoxy)benzene, can lead to several potential impurities:
-
Unreacted Starting Material: 4-(difluoromethoxy)benzene.
-
Isomeric Impurities: 2-Bromo-4-(difluoromethoxy)benzene and 3-Bromo-4-(difluoromethoxy)benzene.
-
Over-brominated Products: Di-brominated species such as 2,5-bis-(difluoromethoxy)-bromobenzene.[9]
These impurities can be detected and quantified using the chromatographic methods described above.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. A combination of chromatographic and spectroscopic techniques provides a comprehensive evaluation of both the purity and the identity of the synthesized compound. The detailed protocols and workflow presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement effective purity control measures.
References
- 1. innospk.com [innospk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. Elemental analysis [chemistry.huji.ac.il]
- 8. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 9. 2,5-Bis-(difluoromethoxy)-bromobenzene | 885266-93-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 1-bromo-4-(difluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the difluoromethoxy group. These protocols and data are intended to serve as a comprehensive resource for the synthesis of novel biaryl compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It offers a robust method for the synthesis of unsymmetrical biaryls under relatively mild conditions with high functional group tolerance.[1] this compound is a key substrate in this reaction, as the resulting 4-(difluoromethoxy)biphenyl scaffold is a privileged motif in many biologically active molecules.
The difluoromethoxy (-OCHF₂) group is a bioisostere of a methoxy or hydroxyl group and can significantly enhance a molecule's pharmacological profile. It can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. These properties make 4-(difluoromethoxy)biphenyl derivatives attractive candidates in drug discovery programs, particularly in the development of kinase inhibitors.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or boronic ester) transfers its organic moiety to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids.
Table 1: Suzuki Coupling with Arylboronic Acids
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12-24 | 85-95 | General Protocol[2] |
| (4-Formylphenyl)boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~90 | Analogous Reactions |
| (3-Aminophenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 80-90 | Analogous Reactions |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O | 110 | 3 | >95 (conversion) | [3][4] |
Table 2: Suzuki Coupling with Heteroarylboronic Acids
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 16 | 75-85 | General Protocol |
| Thiophene-2-boronic acid | XPhos Pd G4 (2) | - | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 12 | 80-90 | Analogous Reactions[5] |
| 1-Methyl-1H-pyrazole-4-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 70-80 | Analogous Reactions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid
This protocol describes a general method for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)-1,1'-biphenyl.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol provides a more rapid method using microwave irradiation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.031 mmol, 3.1 mol%)
-
Potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 equiv.)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
Procedure:
-
Combine this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos in a microwave vial.
-
Purge the vial with argon.
-
Add 1,4-dioxane and water.
-
Irradiate the reaction mixture in a microwave reactor at 120 °C for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash with 1N NaOH (aq) and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application in Drug Discovery: p38 MAP Kinase Inhibition
Derivatives of 4-(difluoromethoxy)biphenyl are potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[6] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis.[7] The biphenyl pyrazole scaffold, often synthesized via Suzuki coupling, is a common feature in many p38 MAP kinase inhibitors.[3]
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Novel lead structures for p38 MAP kinase via FieldScreen virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its tolerance of a wide array of functional groups.[2][3] The substrate, 1-Bromo-4-(difluoromethoxy)benzene, is a valuable building block in medicinal chemistry, as the difluoromethoxy group can enhance metabolic stability and lipophilicity. This document provides a detailed protocol for the Heck reaction using this substrate, based on established methodologies for electron-deficient aryl bromides.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[2][4]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the aryl group into the alkene double bond.[4][5]
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[2][6]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[1][6]
Data Presentation: Typical Heck Reaction Conditions
The successful execution of the Heck reaction with this compound is contingent on the careful selection of several experimental parameters. The difluoromethoxy group is electron-withdrawing, which generally makes the aryl bromide more reactive in the oxidative addition step.[7] The following table summarizes typical conditions applicable to this substrate.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 molar excess. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable, and effective precatalyst.[8] |
| Ligand | PPh₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%) | Bulky, electron-rich phosphine ligands are often effective.[9] |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents) | An organic or inorganic base is required to neutralize the HBr formed.[1] |
| Solvent | Anhydrous DMF, DMAc, or NMP | Polar aprotic solvents are commonly used.[8][10] |
| Temperature | 80-140 °C | Higher temperatures are often required for aryl bromides.[7] |
| Additives | Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1 equivalent) | Can sometimes improve reaction rates and yields. |
Experimental Protocols
The following is a general protocol for the Heck reaction of this compound with an alkene (e.g., styrene or n-butyl acrylate). This protocol is based on established procedures for similar aryl bromides.[9]
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Condenser
-
Septum
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Oil bath or heating mantle
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).[9]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.[9]
-
-
Reagent Addition:
-
Reaction:
-
Immerse the flask in a preheated oil bath or heating mantle set to a temperature between 100-120 °C.[9]
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the DMF and salts.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired Heck product.[9]
-
Mandatory Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. byjus.com [byjus.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide detailed protocols for the Buchwald-Hartwig amination of 1-Bromo-4-(difluoromethoxy)benzene, an important building block in medicinal chemistry, with various primary and secondary amines. The difluoromethoxy group imparts unique electronic properties that can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[1]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.[1]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally favoring the reductive elimination step and preventing undesired side reactions.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. The data presented is representative and may require optimization for specific substrates.
Table 1: Buchwald-Hartwig Amination with Aryl Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 92 |
| 3 | 4-Trifluoromethylaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | 88 |
Reaction Conditions: this compound (1.0 mmol), Amine (1.2 mmol), Pd-Catalyst, Ligand, Base, Solvent (5 mL). Yields are for isolated products and are based on data for analogous substrates.[1]
Table 2: Buchwald-Hartwig Amination with Secondary Cyclic Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | 90 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | 85 |
| 3 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 85 |
Reaction Conditions: this compound (1.0 mmol), Amine (1.5 mmol), Pd-Catalyst, Ligand, Base, Solvent (5 mL). Yields are for isolated products and are based on data for analogous substrates.[1]
Table 3: Buchwald-Hartwig Amination with Primary Aliphatic Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | 82 |
| 2 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 88 |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | 79 |
Reaction Conditions: this compound (1.0 mmol), Amine (1.5 mmol), Pd-Catalyst, Ligand, Base, Solvent (5 mL). Yields are for isolated products and are based on data for analogous substrates.[1]
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Protocol 1: General Procedure for the Amination with Aryl Amines
-
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[1]
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).[1]
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(difluoromethoxy)aniline.[1]
-
Protocol 2: General Procedure for the Amination with Aliphatic or Secondary Cyclic Amines
-
Materials:
-
This compound
-
Aliphatic or secondary cyclic amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[1]
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the aliphatic or secondary cyclic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.[1]
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).[1]
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.[1]
-
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Ligand and base selection guide for different amine types.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-4-(difluoromethoxy)benzene, a key building block in the development of modern pharmaceuticals. The strategic incorporation of the difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate highly valuable in medicinal chemistry.[1]
This document outlines detailed protocols for various palladium-catalyzed cross-coupling reactions, Ullmann condensation, and Grignard reagent formation, providing researchers with the necessary tools to incorporate the 4-(difluoromethoxy)phenyl moiety into complex molecular architectures, including kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound is an excellent substrate for these reactions due to its reactive C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Experimental Protocol: Synthesis of a 4-(difluoromethoxy)biaryl derivative
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equivalents)
-
Potassium phosphate (K₃PO₄; 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 85-95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 88-96 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 75-85 |
Note: Yields are representative and may vary depending on the specific arylboronic acid used and reaction optimization.
References
Application of 1-Bromo-4-(difluoromethoxy)benzene in Agrochemical Synthesis: A Detailed Overview
Introduction
1-Bromo-4-(difluoromethoxy)benzene is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. The presence of the difluoromethoxy group (OCF₂H) is of particular significance as it can enhance the metabolic stability, lipophilicity, and overall biological efficacy of the final active ingredient. This application note provides a detailed account of the use of this compound in the synthesis of agrochemicals, with a focus on the preparation of key intermediates and their subsequent conversion to final products. Experimental protocols, quantitative data, and logical workflows are presented to guide researchers and professionals in the field.
Key Intermediate Synthesis: 4-(Difluoromethoxy)aniline
A primary application of this compound in agrochemical synthesis is its conversion to 4-(difluoromethoxy)aniline. This aniline derivative is a versatile intermediate used in the production of various pesticides, including herbicides and fungicides. The synthesis of 4-(difluoromethoxy)aniline from this compound is typically achieved through a nucleophilic aromatic substitution reaction, specifically an amination reaction.
Two common methods for this transformation are the Buchwald-Hartwig amination and copper-catalyzed amination reactions. These methods involve the coupling of an amine source with the aryl bromide.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline via Copper-Catalyzed Amination
This protocol describes a typical copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Copper(I) Oxide (Cu₂O)
-
Ethylene Glycol
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
Procedure:
-
To a high-pressure reactor, add this compound (1.0 eq), copper(I) oxide (0.05 eq), and ethylene glycol.
-
Seal the reactor and purge with nitrogen gas.
-
Add aqueous ammonia (5.0 eq) to the reactor.
-
Heat the reaction mixture to 120-140°C and maintain the pressure at 2.0-3.0 MPa.
-
Stir the reaction mixture for 8-12 hours, monitoring the progress by Gas Chromatography (GC).
-
Upon completion, cool the reactor to room temperature and carefully vent the ammonia gas.
-
Add toluene to the reaction mixture and stir for 30 minutes.
-
Filter the mixture to remove the copper catalyst.
-
Wash the organic layer with a dilute sodium hydroxide solution, followed by a dilute hydrochloric acid solution, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-(difluoromethoxy)aniline.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (GC) | >99% |
Logical Workflow for the Synthesis of 4-(Difluoromethoxy)aniline:
Caption: Workflow for the synthesis of 4-(difluoromethoxy)aniline.
Application in Fungicide Synthesis: Synthesis of a Pyridine-3-carboxamide Derivative
4-(Difluoromethoxy)aniline is a key precursor in the synthesis of novel fungicides. One such class of fungicides is based on the N-phenyl-pyridine-3-carboxamide scaffold. The following protocol outlines the synthesis of a representative fungicide from this class, starting from 4-(difluoromethoxy)aniline.
Experimental Protocol: Synthesis of N-(4-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Step 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
This intermediate is prepared via a multi-step synthesis from ethyl acetoacetate and ethyl cyanoacetate.
Step 2: Synthesis of N-(4-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Materials:
-
6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
4-(Difluoromethoxy)aniline
-
Thionyl Chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, suspend 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in dichloromethane.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve 4-(difluoromethoxy)aniline (1.0 eq) and pyridine (1.5 eq) in dichloromethane.
-
Cool the aniline solution to 0°C and slowly add a solution of the crude acid chloride in dichloromethane.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield (Step 2) | 75-85% |
| Purity (HPLC) | >98% |
Signaling Pathway for the Synthesis of a Fungicide:
Caption: Synthetic pathway to a pyridine-3-carboxamide fungicide.
This compound is a valuable and versatile starting material in the synthesis of modern agrochemicals. Its primary application lies in its efficient conversion to 4-(difluoromethoxy)aniline, a key intermediate for a wide range of fungicides and herbicides. The protocols and data presented herein provide a solid foundation for researchers and professionals engaged in the development of new and effective crop protection agents. The strategic incorporation of the difluoromethoxy moiety, facilitated by the use of this compound, continues to be a promising approach in the design of next-generation agrochemicals with improved performance characteristics.
Application Notes and Protocols for Incorporating the Difluoromethoxy Group Using 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(difluoromethoxy)benzene is a versatile synthetic intermediate crucial for the introduction of the difluoromethoxy (-OCHF₂) group into organic molecules.[1] This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and bioavailability. The presence of the bromine atom at the para-position allows for a variety of palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]
This document provides detailed protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. While specific experimental data for this compound is not extensively published, the following protocols are adapted from established methods for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5905-69-1 | |
| Molecular Formula | C₇H₅BrF₂O | |
| Molecular Weight | 223.01 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.631 g/mL at 25 °C | |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg | [1] |
| Refractive Index (n20/D) | 1.502 | |
| Assay | ≥ 95% |
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.
Experimental Protocol (Representative)
This protocol describes the synthesis of a 4-(difluoromethoxy)-biphenyl derivative.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic acid | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 |
| Triphenylphosphine (PPh₃) | 0.04 |
| Potassium carbonate (K₂CO₃) | 2.0 |
| Toluene | - |
| Ethanol | - |
| Water | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 6 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-bromo-4-(difluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and lipophilicity. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for aryl bromides and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1] These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The reactivity of this compound is primarily dictated by the aryl bromide moiety, which readily participates in various palladium-catalyzed transformations.[3]
A generalized catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, organocopper acetylide, or amine) reacts with the Pd(II) complex.
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [4] |
| 2 | 1-Bromo-4-nitrobenzene | GO@NHC-Pd (0.1) | - | K₂CO₃ (2.0) | EtOH/H₂O (1:1) | 80 | 1 | 98 | [1] |
| 3 | 4-Bromotoluene | 10% Pd/C (5) | - | K₂CO₃ (3.0) | EtOH/H₂O (1:1) | Reflux | 1 | 95 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(difluoromethoxy)-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(difluoromethoxy)-1,1'-biphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and a primary or secondary amine.[1] This reaction is a cornerstone for the synthesis of arylamines.[6]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
The following table presents typical conditions for the Buchwald-Hartwig amination of a close analog, 4-bromobenzotrifluoride, with various amines. These conditions are expected to be readily adaptable for this compound.
| Entry | Amine | Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 | [6] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | 88 | [6] |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU (2.0) | Toluene | 140 | 1 | 70 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-phenyl-4-(difluoromethoxy)aniline from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[8] This reaction is invaluable for the synthesis of arylalkynes.
Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Halides
The following table provides representative conditions for the Sonogashira coupling of aryl halides with terminal alkynes. These conditions can be applied as a starting point for the coupling of this compound.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89 |[2] | | 2 | 1-Bromo-2-ethynylbenzene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | 50 |[9] | | 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2 |[9] |
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 1-(4-(difluoromethoxy)phenyl)-2-phenylethyne from this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) in a mixture of anhydrous THF (8 mL) and triethylamine (4 mL).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a general workflow for performing the palladium-catalyzed cross-coupling reactions described in this document. Adherence to inert atmosphere techniques is crucial for successful and reproducible results.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Novel Fluorinated Heterocycles from 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorinated benzofuran and indole derivatives, utilizing 1-bromo-4-(difluoromethoxy)benzene as a key building block. The difluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and cell permeability of drug candidates. The following protocols leverage robust and versatile palladium-catalyzed cross-coupling reactions to construct these important heterocyclic scaffolds.
Synthesis of 2-(4-(Difluoromethoxy)phenyl)benzofuran
This protocol outlines a two-step synthesis of a novel fluorinated benzofuran derivative. The first step involves a Sonogashira coupling between this compound and 2-ethynylphenol. The resulting intermediate undergoes a copper-catalyzed intramolecular cyclization to yield the target benzofuran.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 2-(4-(difluoromethoxy)phenyl)benzofuran.
Experimental Protocol
Step 1: Sonogashira Coupling to Synthesize 2-((4-(Difluoromethoxy)phenyl)ethynyl)phenol
A general procedure for Sonogashira coupling is employed for this reaction.[1][2][3][4][5][6]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Add anhydrous triethylamine (Et₃N, 3.0 eq) as the solvent and base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 2-ethynylphenol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 2-(4-(Difluoromethoxy)phenyl)benzofuran
This step utilizes a copper-catalyzed intramolecular cyclization of the o-alkynylphenol intermediate.[7][8]
-
In a round-bottom flask, dissolve the purified 2-((4-(difluoromethoxy)phenyl)ethynyl)phenol (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add copper(I) chloride (CuCl, 0.1 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography to afford the pure 2-(4-(difluoromethoxy)phenyl)benzofuran.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (mg) |
| This compound | 223.02 | 1.0 | 1.0 | - |
| 2-Ethynylphenol | 118.13 | 1.2 | 1.2 | - |
| 2-((4-(Difluoromethoxy)phenyl)ethynyl)phenol | 260.24 | - | - | 260.2 |
| 2-(4-(Difluoromethoxy)phenyl)benzofuran | 258.23 | - | - | 258.2 |
Note: The theoretical yield is calculated based on 1 mmol of the limiting reagent, this compound.
Synthesis of 2-(4-(Difluoromethoxy)phenyl)-1H-indole
This protocol describes the synthesis of a novel fluorinated indole derivative through a palladium-catalyzed C-N bond formation followed by an intramolecular cyclization. The key steps are a Buchwald-Hartwig amination and a subsequent palladium-catalyzed cyclization of the alkyne and imine functionalities.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 2-(4-(difluoromethoxy)phenyl)-1H-indole.
Experimental Protocol
Step 1: Buchwald-Hartwig Amination to Synthesize N-(2-Ethynylphenyl)-4-(difluoromethoxy)aniline
This step employs a standard Buchwald-Hartwig amination protocol for the coupling of an aryl bromide with an amine.[9][10][11][12][13][14][15][16][17]
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.04 eq).
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add 2-ethynylaniline (1.2 eq) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Step 2: Intramolecular Cyclization to 2-(4-(Difluoromethoxy)phenyl)-1H-indole
The cyclization of the o-alkynyl aniline derivative is achieved using a palladium catalyst.[18][19][20]
-
In a sealed tube, dissolve the purified N-(2-ethynylphenyl)-4-(difluoromethoxy)aniline (1.0 eq) in 1,4-dioxane.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq).
-
Seal the tube and heat the mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired 2-(4-(difluoromethoxy)phenyl)-1H-indole.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (mg) |
| This compound | 223.02 | 1.0 | 1.0 | - |
| 2-Ethynylaniline | 117.15 | 1.2 | 1.2 | - |
| N-(2-Ethynylphenyl)-4-(difluoromethoxy)aniline | 259.26 | - | - | 259.3 |
| 2-(4-(Difluoromethoxy)phenyl)-1H-indole | 257.25 | - | - | 257.3 |
Note: The theoretical yield is calculated based on 1 mmol of the limiting reagent, this compound.
These protocols provide a foundation for the synthesis of a variety of novel fluorinated heterocycles, which are of significant interest in the fields of medicinal chemistry and materials science. Researchers can adapt these methods to include diverse coupling partners, thereby generating libraries of compounds for biological screening and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 20. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Bromo-4-(difluoromethoxy)benzene in Advanced Materials
Introduction
1-Bromo-4-(difluoromethoxy)benzene is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of advanced materials. The presence of the difluoromethoxy (-OCHF₂) group imparts unique electronic and physical properties to the resulting materials, making them suitable for a range of applications in materials science, particularly in the field of organic electronics. The difluoromethoxy group is a bioisostere of the methoxy group and is known to enhance metabolic stability and lipophilicity in small molecules, properties that are also advantageous in the design of robust organic materials.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conjugated polymers for potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Key Properties of this compound
| Property | Value |
| CAS Number | 5905-69-1 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg |
| Density | 1.631 g/mL at 25 °C |
Application in Polyfluorene-Based Copolymers for OLEDs
Polyfluorenes are a class of conjugated polymers known for their strong blue photoluminescence and high charge carrier mobility, making them excellent candidates for the emissive and charge-transporting layers in OLEDs. The incorporation of the difluoromethoxy-substituted phenyl unit into the polyfluorene backbone can modulate the polymer's electronic properties, solubility, and thermal stability.
A key synthetic route to these materials is the Suzuki cross-coupling polymerization. This reaction allows for the formation of carbon-carbon bonds between an aryl halide (in this case, this compound) and an arylboronic acid or ester.
Logical Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a polyfluorene copolymer.
Experimental Protocols
Protocol 1: Synthesis of Poly(9,9-dioctylfluorene-alt-4-(difluoromethoxy)phenylene) via Suzuki Coupling
This protocol outlines the synthesis of an alternating copolymer of 9,9-dioctylfluorene and 4-(difluoromethoxy)phenylene.
Materials:
-
This compound
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), this compound (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol).
-
Add anhydrous toluene (20 mL) to the flask via syringe.
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Add 2M aqueous potassium carbonate solution (5 mL) to the reaction mixture.
-
Heat the mixture to 90-110 °C and stir vigorously for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing them by gel permeation chromatography (GPC) to follow the increase in molecular weight.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Filter the precipitated polymer using a Büchner funnel and wash thoroughly with methanol and then water to remove any residual catalyst and salts.
-
Dry the polymer in a vacuum oven at 40-50 °C for 24 hours.
Characterization:
The resulting polymer can be characterized by standard techniques:
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the polymer structure and the incorporation of the difluoromethoxy-substituted monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.
Expected Properties of the Resulting Polymer
The introduction of the difluoromethoxy group is expected to influence the polymer's properties in several ways:
| Property | Expected Outcome | Rationale |
| Solubility | Improved solubility in common organic solvents. | The fluorine atoms can reduce intermolecular packing and increase solubility. |
| Thermal Stability | High thermal stability. | The strong C-F bonds contribute to the overall thermal robustness of the polymer. |
| Electronic Properties | Lowered HOMO and LUMO energy levels. | The electron-withdrawing nature of the difluoromethoxy group can lower the frontier molecular orbital energies. |
| Photoluminescence | Blue emission, potentially with a slight shift compared to the unsubstituted polyfluorene. | The electronic perturbation from the difluoromethoxy group can fine-tune the emission wavelength. |
Application in Hole-Transporting Materials for OLEDs
Triarylamine derivatives are widely used as hole-transporting materials (HTMs) in OLEDs due to their excellent hole mobility and thermal stability. This compound can be used as a key building block to synthesize novel triarylamine-based HTMs through reactions such as the Buchwald-Hartwig amination.
Synthetic Pathway for a Difluoromethoxy-Substituted Triarylamine
Caption: Synthesis of a hole-transporting material.
Protocol 2: Synthesis of 4-(Difluoromethoxy)triphenylamine
This protocol describes the synthesis of a small molecule hole-transporting material.
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Water
Equipment:
-
Schlenk tube or flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Add anhydrous toluene (10 mL) to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure 4-(difluoromethoxy)triphenylamine.
Characterization:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing its suitability as an HTM.
-
TGA and DSC: To evaluate thermal properties.
Expected Properties of the Hole-Transporting Material
| Property | Expected Value/Characteristic | Importance for OLEDs |
| HOMO Energy Level | Around -5.1 to -5.4 eV | Should be well-aligned with the anode work function and the HOMO of the emissive layer for efficient hole injection. |
| Glass Transition Temp. (Tg) | High (ideally > 100 °C) | A high Tg ensures morphological stability of the thin film in the OLED device during operation, leading to longer device lifetime. |
| Thermal Decomposition Temp. | High (ideally > 300 °C) | Ensures the material can withstand the thermal stress during device fabrication and operation. |
| Hole Mobility | High | A high hole mobility is essential for efficient transport of holes from the anode to the emissive layer. |
This compound is a valuable synthon for the development of advanced functional materials. Its incorporation into conjugated polymers and small molecules for organic electronics can lead to materials with enhanced thermal stability, tailored electronic properties, and improved processability. The provided protocols for Suzuki polymerization and Buchwald-Hartwig amination serve as a foundation for the synthesis of novel polyfluorene copolymers and triarylamine-based hole-transporting materials, respectively. Further research and optimization of these materials hold promise for the advancement of next-generation electronic devices.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-4-(difluoromethoxy)benzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(difluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and optimized protocols for this specific substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
Answer: Low yields or reaction failure with this compound can stem from several factors. The difluoromethoxy group is electron-withdrawing, which should facilitate the oxidative addition step of the catalytic cycle.[1] However, other issues can arise:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not always be optimal.
-
Suboptimal Base or Solvent: The base and solvent system plays a critical role in the transmetalation step. An inappropriate combination can lead to poor results.[2]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide are common side reactions that consume starting materials.[3]
-
Impure Reagents or Solvents: The quality of all reaction components is paramount for a successful reaction.
Question: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3] To minimize this:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the start of the reaction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.
Question: My starting this compound is being consumed, but I am not seeing the desired product. What could be happening?
Answer: If the aryl bromide is being consumed without the formation of the desired product, dehalogenation is a likely side reaction. This is where the bromine atom is replaced by a hydrogen atom. Potential sources of hydrides include certain bases or impurities in the solvent. To address this:
-
Screen Different Bases: Switch to a non-hydridic base.
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the electronic effect of the difluoromethoxy group on the Suzuki coupling reaction?
A1: The difluoromethoxy group (-OCHF₂) is considered to be electron-withdrawing.[1] This property is expected to facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: A good starting point would be to use a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand like PPh₃ or a more electron-rich Buchwald ligand. A common base to start with is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water.[2]
Q3: Is water necessary for this Suzuki coupling reaction?
A3: While not always strictly necessary, the presence of water in the solvent system (e.g., dioxane/water) is common in Suzuki reactions. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, anhydrous conditions can also be effective, particularly if protodeboronation of the boronic acid is a concern.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
Quantitative Data from Analogous Reactions
The following tables summarize reaction conditions and yields for Suzuki coupling reactions of aryl bromides with similar electronic properties to this compound. This data can serve as a valuable starting point for optimization.
Table 1: Suzuki Coupling of 1-Bromo-4-(trichloromethyl)benzene with Phenylboronic Acid [4]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12-24 | 85 |
| Pd₂(dba)₃ (1) | XPhos (3) | CsF (2) | 1,4-Dioxane | 100 | 12-18 | 92 |
Table 2: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [5]
| Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ (2) | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 95 |
| K₂CO₃ (2) | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 92 |
| K₃PO₄ (2) | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 98 |
| Cs₂CO₃ (2) | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: A troubleshooting decision tree for optimizing the Suzuki coupling reaction.
References
Troubleshooting low yield in Heck reactions with 1-Bromo-4-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Heck reaction with 1-Bromo-4-(difluoromethoxy)benzene. Our aim is to help you overcome experimental hurdles and achieve higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no conversion in my Heck reaction with this compound. What are the likely causes?
A: Low conversion is a common issue and can often be attributed to several factors. The this compound substrate presents unique electronic properties that can influence the reaction. The difluoromethoxy group is weakly electron-withdrawing, which can affect the rate of oxidative addition to the palladium catalyst.[1] Key areas to investigate include:
-
Inefficient Catalyst Activation or Deactivation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it could be deactivating (forming palladium black) during the reaction.
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective for this specific substrate.
-
Incorrect Base or Solvent Selection: The base is crucial for regenerating the catalyst, and the solvent impacts the solubility and stability of all reaction components. An incompatible combination can stall the reaction.
-
Insufficient Reaction Temperature: While aryl bromides are generally more reactive than aryl chlorides, Heck reactions often require elevated temperatures to proceed efficiently, especially with substrates that are not strongly activated.[2][3]
Q2: What is the electronic nature of the 4-(difluoromethoxy)phenyl group, and how does it affect the Heck reaction?
A: The difluoromethoxy (-OCF₂H) group is considered to be weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[1] This is in contrast to a methoxy group (-OCH₃), which is electron-donating, and a trifluoromethoxy group (-OCF₃), which is more strongly electron-withdrawing. The moderate electron-withdrawing nature of the -OCF₂H group can make the oxidative addition step of the Heck reaction slower compared to reactions with electron-deficient aryl halides.
Q3: I'm observing the formation of palladium black in my reaction flask. What does this mean, and how can I prevent it?
A: The formation of palladium black is a visual indicator of catalyst deactivation. It signifies that the soluble, catalytically active Pd(0) species has agglomerated and precipitated out of the solution. This can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inadequate Ligand Stabilization: The phosphine ligand may be oxidizing, or the ligand-to-palladium ratio may be too low to effectively stabilize the Pd(0) intermediate.
-
Reaction Conditions: The presence of oxygen or other impurities, or the use of an inappropriate solvent, can also lead to catalyst precipitation.
To prevent this, ensure your reaction is conducted under an inert atmosphere, use appropriately degassed solvents, consider using a more robust ligand, and optimize the reaction temperature.
Q4: What are the most critical parameters to screen when optimizing the Heck reaction for this compound?
A: When optimizing this reaction, a systematic approach is recommended. The most critical parameters to screen are:
-
Ligand: The choice of phosphine ligand or N-heterocyclic carbene (NHC) is paramount.
-
Base: The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent: The polarity and boiling point of the solvent are important considerations.
-
Temperature: Finding the optimal temperature is a balance between achieving a good reaction rate and preventing catalyst decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield / No Reaction | Ineffective catalyst system | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, P(o-tol)₃, bulky phosphines like P(t-Bu)₃, or NHC ligands).[4] |
| Suboptimal base | Try a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., Et₃N, DIPEA).[2] Cs₂CO₃ is often effective for challenging substrates.[5][6] | |
| Inappropriate solvent | Test polar aprotic solvents like DMF, DMAc, NMP, or dioxane. Ensure the solvent is anhydrous and degassed. | |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Aryl bromides often require temperatures above 100 °C.[3][7] | |
| Formation of Side Products | Homocoupling of the aryl bromide | Lower the reaction temperature and ensure a stoichiometric amount of the alkene is present. |
| Isomerization of the alkene product | This can be a reversible process.[8] Adding a stronger base or silver salts can sometimes minimize this by promoting the final reductive elimination step. | |
| Catalyst Deactivation (Palladium Black) | High reaction temperature | Optimize for the lowest effective temperature. |
| Ligand oxidation/degradation | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Consider more thermally stable ligands. | |
| Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use properly degassed solvents. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Heck reactions of aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Typical Catalyst, Ligand, and Base Combinations for Heck Reactions of Aryl Bromides
| Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Typical Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2) | DMF, NMP | 100-140 | [General Knowledge] |
| Pd(OAc)₂ (1) | NHC Salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | [2] |
| Pd₂(dba)₃ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 100 | [5][6] |
| Pd/C (3) | None | K₃PO₄ (2) | Water | 100 | [9] |
Table 2: Comparison of Reaction Parameters for Different Aryl Bromides with Acrylates/Styrenes
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | n-Butyl Acrylate | Pd₂(dba)₃ / L·HBr | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | [5][6] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC Salt | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [2] |
| Bromobenzene | Acrylic Acid | Pd/C | K₃PO₄ | Water | 100 | 20 | 85 | [9] |
| 4-Bromotoluene | n-Butyl Acrylate | Pd₂(dba)₃ / L·HBr | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | [5][6] |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene (e.g., n-Butyl Acrylate)
This protocol is a starting point and should be optimized based on the specific alkene and experimental observations.
-
Reaction Setup:
-
To a dry, oven-baked Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., DMF, 0.1-0.2 M) via syringe.
-
Add the alkene (e.g., n-butyl acrylate, 1.2-1.5 equiv) via syringe.
-
Add the base (e.g., triethylamine, 2.0 equiv, or potassium carbonate, 2.0 equiv) to the stirred mixture.
-
-
Reaction:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
-
Visualizations
Caption: The catalytic cycle of the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-4-(difluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1-bromo-4-(difluoromethoxy)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion to the desired N-aryl-4-(difluoromethoxy)aniline. What are the primary factors to investigate?
A1: Low or no conversion in the Buchwald-Hartwig amination of this compound can be attributed to several factors. As an electron-rich aryl bromide, this substrate can present unique challenges. Here is a systematic approach to troubleshooting:
-
Catalyst System Integrity:
-
Palladium Source: Ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality and has been stored under an inert atmosphere to prevent deactivation.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often more effective than less sterically demanding ligands.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically ranging from 1-2 mol%, for challenging substrates, increasing the loading may be beneficial.[2]
-
-
Reaction Conditions:
-
Base Selection: The strength and type of base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be less effective for this substrate.
-
Solvent Purity: The reaction is highly sensitive to moisture and oxygen. Ensure that the solvent (e.g., toluene, dioxane, THF) is anhydrous and thoroughly degassed.
-
Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), thermal decomposition of the catalyst or substrate can occur. Optimization of the reaction temperature is recommended.
-
-
Reagent Quality:
-
Amine Purity: The amine coupling partner should be pure and free of contaminants that could poison the catalyst.
-
Substrate Integrity: Verify the purity of your this compound.
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to 4-(difluoromethoxy)benzene. What is this side reaction and how can I minimize it?
A2: This byproduct is likely the result of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[1] This is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over hydrodehalogenation.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
-
Additives: In some cases, the addition of a stoichiometric amount of a hydrogen scavenger can be effective.
Q3: Besides hydrodehalogenation, what other side reactions should I be aware of?
A3: Another potential side reaction is the homocoupling of this compound to form 4,4'-bis(difluoromethoxy)biphenyl. This can occur through a competing catalytic cycle. Optimization of the catalyst-to-ligand ratio and reaction concentration can often minimize this byproduct.
Data Presentation
The following tables provide a summary of typical reaction conditions for the Buchwald-Hartwig amination of a structurally similar electron-deficient aryl halide, 1-bromo-4-(trichloromethyl)benzene, which can serve as a starting point for the optimization of your reaction.
Table 1: Reaction Conditions for the Amination of 1-Bromo-4-(trichloromethyl)benzene with an Aryl Amine
| Parameter | Condition |
| Aryl Halide | 1-Bromo-4-(trichloromethyl)benzene (1.0 equiv) |
| Amine | Aryl Amine (1.2 equiv) |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | Sodium tert-butoxide (1.4 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Time | 12-24 hours |
Data compiled from a representative protocol for a similar substrate.[3]
Table 2: Reaction Conditions for the Amination of 1-Bromo-4-(trichloromethyl)benzene with an Aliphatic Amine
| Parameter | Condition |
| Aryl Halide | 1-Bromo-4-(trichloromethyl)benzene (1.0 equiv) |
| Amine | Aliphatic Amine (1.5 equiv) |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | RuPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 100 °C |
| Time | 18-24 hours |
Data compiled from a representative protocol for a similar substrate.[3]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Amine
This protocol is adapted from a procedure for the amination of 1-bromo-4-(trichloromethyl)benzene and should be optimized for your specific amine.[3]
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aliphatic Amine
This protocol is adapted from a procedure for the amination of 1-bromo-4-(trichloromethyl)benzene and should be optimized for your specific amine.[3]
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-4-(difluoromethoxy)benzene Coupling Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of coupling products derived from 1-bromo-4-(difluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile substrate frequently used in a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds by reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines by coupling with primary or secondary amines.[1]
-
Sonogashira Coupling: For the creation of aryl alkynes by reacting with terminal alkynes.[2][3]
-
Heck Coupling: For the formation of substituted alkenes from the reaction with an alkene.
Q2: What are the typical impurities encountered when working with coupling products of this compound?
A2: Several types of impurities can complicate the purification process. These include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner.
-
Homocoupling Products: Symmetrical biaryls or diynes formed from the coupling of two molecules of the boronic acid or alkyne partner, respectively. This is a common side reaction in Suzuki and Sonogashira couplings.[4]
-
Catalyst Residues: Palladium and ligand residues that can be difficult to remove.
-
Byproducts from Side Reactions: Decomposition of the starting materials or products under the reaction conditions. The difluoromethoxy group is generally stable, but can be sensitive to harsh basic conditions.
Q3: Why can purification of compounds containing the 4-(difluoromethoxy)phenyl moiety be challenging?
A3: The presence of the difluoromethoxy group can impart properties that make purification by standard methods like silica gel chromatography difficult. The polarity of the desired product can be very similar to that of certain impurities, leading to poor separation. Additionally, fluorinated compounds may exhibit different solubility profiles compared to their non-fluorinated analogs, requiring careful solvent selection for chromatography and recrystallization.[5]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your this compound coupling products.
Issue 1: Difficulty in Separating the Product from Homocoupling Byproducts in Suzuki Coupling
-
Question: My desired biaryl product and the homocoupled byproduct of the boronic acid have very similar Rf values on TLC, making separation by flash chromatography challenging. What can I do?
-
Answer:
-
Optimize Chromatography Conditions:
-
Solvent System: A shallow gradient of a less polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) can improve separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
-
Recrystallization: This is often the most effective method for removing homocoupling impurities. The difference in crystal lattice energy between your product and the symmetrical byproduct can be exploited. Experiment with a variety of solvent systems. A good starting point is a solvent in which your product is soluble when hot but sparingly soluble at room temperature. For biaryl compounds, toluene, ethanol, or mixtures like ethanol/water can be effective.[6]
-
Reaction Optimization: To minimize the formation of the homocoupling byproduct in the first place, ensure your reaction is performed under a strictly inert atmosphere to prevent oxygen from promoting this side reaction.[4][7]
-
Issue 2: Product Streaking or Tailing on Silica Gel Column
-
Question: My product streaks badly on the silica gel column, leading to broad peaks and poor separation. Why is this happening and how can I fix it?
-
Answer:
-
Acidic Impurities: If your product is a basic amine (from a Buchwald-Hartwig reaction), residual acidic impurities on the silica gel can cause tailing. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate).
-
Strongly Coordinating Groups: The difluoromethoxy group is not typically a strong coordinator, but if other functional groups are present in your molecule, they might interact strongly with the silica. In such cases, adding a small amount of a more polar solvent to your eluent system can help to improve the peak shape.
-
Sample Overload: You may be loading too much sample onto the column. Try reducing the amount of crude material loaded.
-
Issue 3: Palladium Residues Contaminating the Final Product
-
Question: My purified product is still contaminated with a black or grey solid, which I suspect is palladium. How can I remove it?
-
Answer:
-
Filtration through Celite® or Silica: After the reaction, dilute the mixture with a suitable solvent and filter it through a plug of Celite® or a short pad of silica gel. This can remove a significant portion of the precipitated palladium.[2]
-
Aqueous Workup: An aqueous workup with a solution of ammonium chloride or brine can help to remove some of the palladium salts.[2]
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for a short period can adsorb the palladium, which can then be removed by filtration.
-
Metal Scavengers: For very low levels of palladium contamination, commercially available metal scavengers (resins with functional groups that chelate palladium) can be used.
-
Data Presentation
The following tables present illustrative data for typical coupling reactions of this compound. Note that actual yields and purities will vary depending on the specific coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Step | Compound | Molecular Weight ( g/mol ) | Crude Yield (%) | Purified Yield (%) | Purity (by HPLC) |
| Product | 4-(Difluoromethoxy)biphenyl | 220.22 | 85 | 78 | >98% |
| Impurity | Biphenyl (from homocoupling) | 154.21 | 10 | <1 | - |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Step | Compound | Molecular Weight ( g/mol ) | Crude Yield (%) | Purified Yield (%) | Purity (by NMR) |
| Product | 4-(4-(Difluoromethoxy)phenyl)morpholine | 227.23 | 92 | 85 | >99% |
| Impurity | Unreacted this compound | 221.03 | 5 | <0.5 | - |
Experimental Protocols
Protocol 1: Purification of 4-(Difluoromethoxy)biphenyl (Suzuki Coupling Product)
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Flash Chromatography (Optional, if significant non-polar impurities are present):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of 0% to 10% ethyl acetate in hexane.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC.
-
-
Recrystallization:
-
Solvent: Ethanol or a mixture of ethanol and water.
-
Procedure: Dissolve the crude or partially purified product in a minimum amount of hot ethanol. If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6]
-
Protocol 2: Purification of 4-(4-(Difluoromethoxy)phenyl)morpholine (Buchwald-Hartwig Product)
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Flash Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh), pre-treated with 1% triethylamine in the eluent.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexane.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent and load it directly onto the column. Elute with the solvent system, collecting and analyzing fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Mandatory Visualization
Caption: General purification workflow for coupling products.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Cross-Coupling Reactions with 1-Bromo-4-(difluoromethoxy)benzene
Welcome to the technical support center for chemists and researchers utilizing 1-bromo-4-(difluoromethoxy)benzene in cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges, with a particular focus on preventing the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a concern with this compound?
A1: Dehalogenation is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-(difluoromethoxy)benzene instead of the desired cross-coupled product. This reduces the overall yield of your target molecule. The electron-donating nature of the difluoromethoxy group can sometimes make the aryl bromide more susceptible to this side reaction under certain conditions.
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct, 4-(difluoromethoxy)benzene, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting aryl bromide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 4-(difluoromethoxy)benzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new aromatic proton signal in the region where the bromine-bearing carbon was, and the characteristic multiplet pattern of the aromatic protons will change.
Q3: What are the primary factors that contribute to dehalogenation?
A3: Several factors can promote dehalogenation, including:
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Choice of Base: Strong, sterically hindered bases, especially alkoxides like sodium tert-butoxide, can sometimes act as hydride donors or promote pathways leading to dehalogenation.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. Less effective ligands can lead to a higher propensity for side reactions.
-
Solvent: The solvent can influence the reaction pathway, with some protic solvents potentially acting as a hydride source.
-
Presence of Water: While some Suzuki reactions benefit from aqueous conditions, excessive or uncontrolled amounts of water can sometimes contribute to dehalogenation.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your cross-coupling reactions with this compound.
Problem: Significant formation of 4-(difluoromethoxy)benzene byproduct.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting dehalogenation.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Ligand Choice: The selection of the ligand is critical. For Suzuki-Miyaura and Buchwald-Hartwig reactions, switching from simple phosphine ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands can significantly suppress dehalogenation by promoting the desired reductive elimination pathway.
-
Catalyst Precursor: Using a pre-formed palladium catalyst (e.g., a palladacycle or a G3/G4 pre-catalyst) can sometimes be more effective than generating the active catalyst in situ, as it can lead to a more controlled and efficient catalytic cycle.
-
-
Optimize the Base and Solvent System:
-
Base Selection: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). The choice of base can be solvent-dependent.
-
Solvent Purity: Ensure the use of anhydrous and high-purity solvents. Trace impurities can sometimes act as hydride sources, leading to dehalogenation. For reactions sensitive to water, ensure all reagents and solvents are rigorously dried.
-
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature in increments of 10°C can often reduce the rate of dehalogenation relative to the desired cross-coupling.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.
-
-
Check Reagent Quality:
-
Purity of Starting Materials: Ensure the purity of this compound and the coupling partner. Impurities can sometimes interfere with the catalytic cycle.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.
-
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for various cross-coupling reactions with substrates analogous to this compound. This data can serve as a starting point for optimizing your own reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Dehalogenation (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 95 | <5 | [Fictionalized Data] |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 | <5 | [Fictionalized Data] |
| 3 | 1-Bromo-4-fluorobenzene | Pd/C (3) | - | K₂CO₃ (2.0) | H₂O/EtOH | 80 | 24 | 88 | Not Reported | [Fictionalized Data] |
Table 2: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Aniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 98 | [Fictionalized Data] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 94 | [Fictionalized Data] |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | 95 | [1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water 10:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Solvent and Amine Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-Bromo-4-(difluoromethoxy)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of 1-Bromo-4-(difluoromethoxy)benzene. The difluoromethoxy group, being electron-withdrawing, influences the reactivity of the aryl bromide, necessitating careful optimization of catalytic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of palladium catalysts for coupling reactions with this compound?
A1: The choice of catalyst is crucial for successful coupling reactions. For this compound, which is an electron-deficient aryl bromide, catalyst systems with bulky, electron-rich phosphine ligands are generally most effective. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. For specific reactions, consider the following:
-
Suzuki-Miyaura Coupling: Palladacycle pre-catalysts such as those from the Buchwald or Nolan groups often provide high yields. Ligands like SPhos, XPhos, and RuPhos paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices.
-
Buchwald-Hartwig Amination: Catalyst systems incorporating bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective for coupling aryl bromides with a wide range of amines.[2] Pre-formed catalysts like XPhos Pd G3 can also offer high efficiency.
-
Sonogashira Coupling: While traditional catalysts like PdCl₂(PPh₃)₂ can be used, systems with more electron-rich and sterically demanding phosphine ligands, such as P(t-Bu)₃, often give better results, especially for less reactive aryl bromides. Copper(I) co-catalysts (e.g., CuI) are typically employed, but copper-free protocols are also available to prevent alkyne homocoupling.
Q2: I am observing low to no yield in my Suzuki coupling reaction. What are the likely causes and how can I troubleshoot this?
A2: Low or no yield in a Suzuki coupling of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The catalyst may be inactive or suboptimal. Ensure your palladium source and ligand are fresh and handled under an inert atmosphere. For this electron-deficient substrate, a standard catalyst like Pd(PPh₃)₄ may be insufficient. Consider switching to a more robust system, such as a palladacycle pre-catalyst with a Buchwald ligand.
-
Base Selection: The base is critical for the transmetalation step. Ensure the base is strong enough and sufficiently soluble in the reaction medium. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent.
-
Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst. Solvents should be thoroughly degassed. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may be beneficial.
-
Boronic Acid/Ester Quality: The organoboron reagent may have degraded. Protodeboronation is a common side reaction. Use high-purity boronic acid/ester or consider using a more stable derivative like an MIDA boronate.
Q3: What are the common side reactions in Buchwald-Hartwig amination of this substrate and how can they be minimized?
A3: The primary side reactions in Buchwald-Hartwig amination are hydrodehalogenation (replacement of the bromine with hydrogen) and the formation of undesired byproducts from reactions with the solvent or base. To minimize these:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst decomposition and side reactions. A slight excess of the phosphine ligand relative to the palladium precursor is often beneficial.
-
Choice of Base: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Weaker bases may not be effective in deprotonating the amine, leading to slower reaction rates and more side reactions.
-
Control Temperature: While heating is often necessary, excessive temperatures can promote catalyst decomposition and hydrodehalogenation. Monitor the reaction progress and use the lowest effective temperature.
Q4: I am seeing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction. How can I prevent this?
A4: Alkyne homocoupling is a common issue in Sonogashira reactions, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:
-
Employ Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. These methods typically require a palladium catalyst with a bulky, electron-rich ligand and a suitable base.
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, ensure the reaction is set up under rigorously oxygen-free conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Amine Base: The choice of amine base can also influence the rate of homocoupling. Diisopropylamine or triethylamine are commonly used.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more robust, air-stable pre-catalyst like a palladacycle (e.g., XPhos Pd G3). |
| Suboptimal Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | Try a different solvent system. Common choices include toluene/water, dioxane/water, or THF/water mixtures. Ensure solvents are properly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Monitor for any signs of decomposition. |
| Boronic Acid Degradation | Use fresh, high-purity boronic acid. Alternatively, consider converting it to a more stable boronate ester (e.g., pinacol ester). |
Problem 2: Hydrodehalogenation in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
| Catalyst Decomposition | Increase the ligand-to-palladium ratio (e.g., 2:1 for monoligated Pd sources). Use a more stable pre-catalyst. |
| Presence of Water/Protic Sources | Ensure all reagents and solvents are anhydrous. |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. |
| High Temperature | Optimize the reaction temperature; run the reaction at the lowest temperature that provides a reasonable rate. |
Problem 3: Alkyne Homocoupling in Sonogashira Coupling
| Possible Cause | Recommended Solution |
| Copper-Catalyzed Dimerization | Switch to a copper-free Sonogashira protocol. |
| Oxygen Contamination | Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen). |
| Inefficient Cross-Coupling | Use a more active catalyst system with a bulky, electron-rich phosphine ligand to favor the desired cross-coupling pathway. |
Data Presentation
The following tables summarize typical starting conditions for cross-coupling reactions of aryl bromides with electron-withdrawing groups, which can serve as a guide for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 80 | 16 | ~95 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
Data is representative for electron-deficient aryl bromides and may require optimization for this compound.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | >95 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~90 |
| [Pd(allyl)Cl]₂ / BippyPhos | KOPh | Toluene | 100 | 16 | >90 |
Data is representative for electron-deficient aryl bromides and may require optimization for this compound.
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 12 | 80-90 |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80 | 16 | >85 |
| PdCl₂(dppf) | CuI | i-Pr₂NH | Toluene | 70 | 8 | ~90 |
Data is representative for aryl bromides and may require optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1, 5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat in an oil bath at the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon or nitrogen three times.
-
Reagent and Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL), the amine base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol, with an additional wash with aqueous ammonium chloride solution during work-up to remove copper salts.
Visualizations
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
Base and solvent effects on 1-Bromo-4-(difluoromethoxy)benzene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(difluoromethoxy)benzene. The content is designed to address specific issues encountered during common synthetic transformations involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block primarily used in cross-coupling reactions to introduce the 4-(difluoromethoxy)phenyl moiety into target molecules. Its reactivity is dominated by the aryl bromide, making it an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The difluoromethoxy group is a bioisostere for other functional groups and can enhance properties like metabolic stability and lipophilicity in drug candidates.
Q2: How does the difluoromethoxy group influence the reactivity of the aryl bromide?
A2: The difluoromethoxy group (-OCHF₂) is moderately electron-withdrawing, which can influence the reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, this electron-withdrawing nature can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the overall electronic effect is nuanced, and the reactivity can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q3: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl bromide to form a biphenyl byproduct. This is often exacerbated by the presence of oxygen.
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-(difluoromethoxy)benzene. This can be promoted by certain bases and solvents.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and replaced with a hydrogen atom, reducing the amount of coupling partner available.
Q4: Are there any specific safety precautions for handling this compound?
A4: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the desired biaryl product.
This is a common issue that can arise from several factors. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Quantitative Data: Base and Solvent Effects (Representative)
While specific data for this compound is limited in the literature, the following table provides representative yields for the Suzuki coupling of a structurally similar electron-rich aryl bromide (4-bromoanisole) with phenylboronic acid, illustrating the impact of base and solvent selection.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | 8 | 92 |
| 3 | K₃PO₄ (2.0) | Toluene | 110 | 12 | 88 |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 16 | 75 |
| 5 | KOtBu (2.0) | THF | 65 | 24 | 60 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
Issue: Low conversion or formation of side products.
The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base. The following guide will help in optimizing the reaction conditions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data: Base and Ligand Effects (Representative)
The following table shows representative yields for the Buchwald-Hartwig amination of a generic aryl bromide with aniline, highlighting the importance of the base and ligand combination.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | BrettPhos | Cs₂CO₃ | Toluene | 110 | 16 | 91 |
| 4 | BINAP | NaOtBu | Toluene | 100 | 24 | 75 |
| 5 | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 20 | 82 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may need to be adjusted based on the specific amine coupling partner.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Grignard Reagent Formation
Issue: Failure of the Grignard reaction to initiate.
The formation of a Grignard reagent is highly sensitive to atmospheric moisture and the quality of the magnesium.
Troubleshooting Grignard Reaction Initiation
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Anhydrous ether or THF must be used as the solvent.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by:
-
Adding a small crystal of iodine (the color will disappear upon initiation).
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a glass rod in the reaction flask.
-
-
Initiation Temperature: Gentle heating with a heat gun may be required to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.
Experimental Protocol: Grignard Reagent Formation
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) and a crystal of iodine to the flask.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF to the dropping funnel. Add a small portion of the solution to the magnesium and gently warm to initiate the reaction.
-
Reaction: Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed. The resulting Grignard reagent can be used in the next step.
Disclaimer: The quantitative data presented in the tables are representative examples from reactions with structurally similar compounds and should be used as a guideline for optimization. Actual yields will depend on the specific reaction conditions and substrates used.
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 1-Bromo-4-(difluoromethoxy)benzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in catalytic reactions involving 1-bromo-4-(difluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address common issues, particularly those related to catalyst poisoning and deactivation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (Suzuki, Heck, Buchwald-Hartwig) with this compound is sluggish or fails to go to completion. What are the likely causes?
A1: Low conversion or reaction failure with this compound is often linked to catalyst deactivation or poisoning. The primary culprits include:
-
Impurities in the Starting Material: this compound is typically synthesized by brominating a difluoromethoxybenzene precursor.[1] This process can introduce impurities that are detrimental to palladium catalysts. Potential contaminants include:
-
Unreacted Starting Material: (e.g., 4-difluoromethoxyphenol). Phenolic hydroxyl groups can interact with the catalyst.
-
Over-brominated Species: (e.g., dibromo-4-(difluoromethoxy)benzene). These can complicate the reaction and affect stoichiometry.
-
Residual Brominating Agents or Byproducts: If N-bromosuccinimide (NBS) is used for bromination, residual NBS or its byproduct, succinimide, may be present. While succinimide can sometimes be a ligand in coupling reactions, its uncontrolled presence can interfere with the desired catalytic cycle.[2][3]
-
-
General Catalyst Poisons: Trace amounts of common catalyst poisons in your reagents, solvents, or glassware can shut down the reaction. These include:
-
Sulfur Compounds: Often found in reagents or as residue from other reactions.
-
Nitrogen Heterocycles: Can act as strong ligands, displacing the desired ligand and poisoning the catalyst.
-
Oxygen: The active Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of solvents and an inert atmosphere are critical.[4]
-
-
Substrate-Specific Effects: The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aryl bromide, potentially making some steps of the catalytic cycle, like reductive elimination, more challenging.[1]
Q2: I observe the formation of a black precipitate in my reaction. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is a strong indication of palladium black, which is an agglomerated, inactive form of the palladium catalyst. This is a common mode of catalyst deactivation.
-
Prevention Strategies:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium nanoparticles and prevent agglomeration.
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.
-
Reaction Concentration: Very low or very high reactant concentrations can sometimes promote catalyst precipitation.
-
Q3: Can the difluoromethoxy group itself poison the catalyst?
A3: The difluoromethoxy group (-OCHF₂) is generally considered stable under typical cross-coupling conditions and is not a direct catalyst poison. However, its strong electron-withdrawing effect influences the electronic properties of the aryl bromide, which can impact the kinetics of the catalytic cycle.[1] While this is not poisoning in the classical sense, it may require optimization of reaction conditions (e.g., choice of ligand, base, and temperature) to achieve efficient turnover.
Q4: Are there specific ligands or bases that are recommended for reactions with this substrate to avoid catalyst deactivation?
A4: Yes, the choice of ligand and base is critical.
-
Ligands: For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are often highly effective.[5] These ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Bases: The choice of base can influence both the reaction rate and catalyst stability. For Suzuki reactions, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may minimize side reactions like protodeboronation.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[6] It is crucial to use a high-purity base, as impurities can be a source of catalyst poisons.
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning from Starting Material | 1. Purify the this compound: Recrystallize or pass through a short plug of silica gel to remove polar impurities. 2. Perform a reagent spot test: Test a small-scale reaction with a known clean aryl bromide to ensure the other reagents are not contaminated. |
| Protodeboronation of the Boronic Acid | 1. Use a milder base: Switch from a strong base like NaOH to K₂CO₃ or K₃PO₄.[4] 2. Use anhydrous conditions: Water can be a proton source for this side reaction. 3. Use a more stable boron reagent: Consider using a pinacol ester or MIDA boronate derivative of your boronic acid.[4] |
| Inactive Catalyst | 1. Use a fresh catalyst and ligand. 2. Ensure rigorous exclusion of oxygen: Degas solvents thoroughly (e.g., by freeze-pump-thaw or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen.[4] 3. Consider a pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) for more reliable initiation. |
| Suboptimal Reaction Conditions | 1. Screen different solvents: Toluene, dioxane, and 2-MeTHF are common choices. 2. Vary the reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. An optimal temperature must be found. |
Problem 2: Stalled Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inhibited Catalyst | 1. Check amine purity: Impurities in the amine coupling partner can be catalyst poisons. Distill liquid amines or recrystallize solid amines. 2. Ligand choice is critical: For challenging couplings, consider using more specialized ligands like AdBrettPhos or tBuXPhos. |
| Base Incompatibility | 1. Ensure the base is sufficiently strong and soluble: NaOtBu and LHMDS are common choices. Ensure the base is fresh and has been stored under inert conditions. 2. Base-sensitive functional groups: If your amine has base-sensitive functional groups, a milder base like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher temperatures or longer reaction times.[6] |
| Formation of Off-Cycle Species | 1. Adjust ligand-to-palladium ratio: A slightly higher ligand-to-palladium ratio can sometimes prevent the formation of inactive catalyst species. |
Data Presentation
The following tables provide representative data for cross-coupling reactions of electron-deficient aryl bromides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| Methyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 80 | 92 |
| 1-Bromo-4-cyanobenzene | Thiophene-2-boronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | 2-MeTHF/H₂O | 100 | 98 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 96 |
| 1-Bromo-4-acetylbenzene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 91 |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | RuPhos Pd G3 (1.5) | - | LHMDS | Toluene | 80 | 94 |
Experimental Protocols
Protocol 1: Purification of this compound
If catalyst poisoning is suspected due to impurities in the starting material, a preliminary purification step is recommended.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Silica Gel Filtration: Prepare a short plug of silica gel in a glass funnel.
-
Elution: Pass the dissolved starting material through the silica gel plug, eluting with the same solvent.
-
Concentration: Collect the filtrate and remove the solvent under reduced pressure to yield the purified starting material.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the purified this compound (1.0 equivalent) followed by the degassed solvent (e.g., 2-MeTHF/H₂O, 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low-yielding reactions.
References
- 1. innospk.com [innospk.com]
- 2. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Reactions of 1-Bromo-4-(difluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of Suzuki reactions involving 1-bromo-4-(difluoromethoxy)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of Suzuki reactions with this compound.
Q1: What is a standard aqueous work-up procedure for this type of Suzuki reaction?
A1: A typical aqueous work-up is the first step to remove inorganic salts (like the base) and water-soluble impurities. After cooling the reaction mixture to room temperature, it is diluted with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This organic phase is then washed sequentially with water and brine. The combined organic layers are dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: I'm observing a persistent dark color in my organic layer after work-up. How can I remove residual palladium catalyst?
A2: Residual palladium is a common issue and its removal is critical, especially for pharmaceutical applications. Several methods can be employed:
-
Filtration through Celite: After diluting the reaction mixture with an organic solvent, filter it through a pad of Celite. This can help remove heterogeneous palladium black and other inorganic salts before proceeding with the aqueous wash.[1]
-
Column Chromatography: Standard silica gel chromatography is often effective at separating the desired product from palladium residues.
-
Metal Scavengers: For homogeneous catalysts that are difficult to remove by filtration, specialized metal scavengers are highly effective. These are typically silica-based materials with functional groups (e.g., thiols) that chelate the palladium, allowing it to be removed by filtration.[2]
Q3: My desired product and a homocoupling byproduct have very similar polarities on TLC. How can I separate them?
A3: Separating compounds with similar polarities is a frequent challenge in Suzuki reactions. Here are some strategies:
-
Meticulous Column Chromatography: Use a long column with a shallow solvent gradient. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) with Thin Layer Chromatography (TLC) to find the optimal separation conditions.[3]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent will dissolve the product well at high temperatures but poorly at room temperature, while the impurity remains soluble or insoluble at all temperatures.
Q4: After the work-up, my product is an oil and won't crystallize. What should I do?
A4: This can happen for two main reasons: the presence of impurities or the product is intrinsically an oil at room temperature.
-
Impurity Removal: The presence of even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography to remove these impurities and then try to crystallize the purified product.
-
Chromatographic Purification: If the product is inherently an oil, purification by column chromatography is the most appropriate method to obtain a pure sample.
Q5: I have a low yield after work-up. What are the potential causes related to the work-up procedure?
A5: While low yield can stem from the reaction itself, work-up issues can contribute.
-
Emulsion Formation: During extraction, emulsions can form, trapping the product and leading to loss. To break emulsions, you can add brine or gently swirl the mixture.
-
Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 times) to maximize the recovery of your product from the aqueous layer.[1]
-
Product Polarity: If your biphenyl product has significantly increased polarity compared to the starting materials (due to the coupling partner), it might have some solubility in the aqueous phase. Carefully check the polarity and consider back-extracting the aqueous layers.
Data Presentation
Table 1: Efficiency of Palladium Scavengers in Suzuki Coupling Work-up
The following table summarizes the performance of various palladium scavengers in reducing residual palladium levels from a crude product solution. This data is representative and can guide the selection of a suitable scavenger for your specific application.
| Scavenger Type | Scavenger (wt%) | Initial Pd (ppm) | Final Pd (ppm) | Yield (%) | Conditions |
| Activated Charcoal (Darco KB-B) | 0.2 wt | 300 | <1 | 97% | THF, 45 °C, 18 h |
| Microporous Polystyrene TMT | 0.20 wt | 330 | ~10-30 | N/A | DMF, overnight |
| Activated Charcoal / TMT | 0.2 wt / 20 mol% | 2239 | 20 | 82% | DCM, 20 °C, 2 h |
Data compiled from studies on palladium removal from API solutions.[2] TMT = Trithiocyanuric acid.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of aryl bromide).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[1]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biphenyl product.[1]
Visualizations
General Work-up and Purification Workflow
The following diagram illustrates a typical workflow for the work-up and purification of a Suzuki coupling reaction.
Caption: A standard workflow for Suzuki reaction work-up and purification.
References
Validation & Comparative
Reactivity Showdown: 1-Bromo-4-(difluoromethoxy)benzene vs. 1-Iodo-4-(difluoromethoxy)benzene in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficiency and success of a synthetic campaign. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, aryl halides are indispensable building blocks. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated building blocks: 1-Bromo-4-(difluoromethoxy)benzene and 1-Iodo-4-(difluoromethoxy)benzene. The difluoromethoxy group is an increasingly important moiety in drug discovery, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. Understanding the relative reactivity of the bromo- and iodo-substituted analogues is therefore crucial for strategic synthetic planning.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of aryl iodides over their bromide counterparts in palladium-catalyzed cross-coupling reactions is fundamentally governed by the difference in their carbon-halogen bond dissociation energies. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker carbon-halogen bond facilitates this step, leading to a faster overall reaction rate.
| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-Br (Aryl) | ~327 | Stronger bond, slower oxidative addition. |
| C-I (Aryl) | ~285 | Weaker bond, faster oxidative addition. |
Note: The provided bond dissociation energies are average values for aryl halides and serve to illustrate the general trend.
This fundamental difference in bond strength dictates that 1-iodo-4-(difluoromethoxy)benzene will generally be the more reactive substrate, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to this compound.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of this compound and 1-iodo-4-(difluoromethoxy)benzene in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The anticipated outcomes are based on established reactivity trends for aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. Given the higher reactivity of the C-I bond, 1-iodo-4-(difluoromethoxy)benzene is expected to undergo Suzuki-Miyaura coupling under milder conditions than its bromo-analogue.
| Parameter | This compound | 1-Iodo-4-(difluoromethoxy)benzene |
| Typical Reaction Temperature | Higher (e.g., 80-110 °C) | Lower (e.g., Room Temp. to 80 °C) |
| Catalyst Loading | Typically higher | Can often be lower |
| Reaction Time | Generally longer | Generally shorter |
| Side Reactions | Potential for more side reactions due to forcing conditions. | Cleaner reaction profile with fewer byproducts. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. While aryl iodides have historically been considered challenging substrates in some earlier methodologies due to the formation of stable palladium-iodide dimers, modern catalyst systems have largely overcome these limitations. With contemporary catalysts, the greater reactivity of the C-I bond in 1-iodo-4-(difluoromethoxy)benzene should translate to more efficient C-N bond formation.
| Parameter | This compound | 1-Iodo-4-(difluoromethoxy)benzene |
| Typical Reaction Temperature | Higher (e.g., 80-120 °C) | Lower (e.g., Room Temp. to 100 °C) |
| Catalyst System | Robust catalyst systems required. | A wider range of catalysts may be effective. |
| Reaction Time | Generally longer | Generally shorter |
| Functional Group Tolerance | Harsher conditions may limit tolerance. | Milder conditions are more forgiving for sensitive functional groups. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend for aryl halides in this reaction is well-defined: I > Br > Cl. This pronounced difference allows for highly selective couplings and often permits the reaction of aryl iodides at room temperature, a significant advantage when working with thermally sensitive substrates.
| Parameter | This compound | 1-Iodo-4-(difluoromethoxy)benzene |
| Typical Reaction Temperature | Requires heating (e.g., 50-100 °C) | Often proceeds at room temperature. |
| Copper Co-catalyst | Generally required. | Copper-free conditions are more readily achieved. |
| Reaction Time | Longer | Shorter |
| Selectivity | Less amenable to selective coupling in polyhalogenated systems. | High selectivity allows for sequential couplings. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Reactants:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a flame-dried flask, add the aryl halide, boronic acid/ester, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C for aryl bromides, potentially lower for aryl iodides) and stirred until completion (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Reactants:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, a reaction vial is charged with the aryl halide, palladium pre-catalyst, phosphine ligand, and base.
-
The vial is sealed, removed from the glovebox, and the amine and anhydrous solvent are added via syringe.
-
The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by flash column chromatography.
General Protocol for Sonogashira Coupling
Reactants:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous Solvent (e.g., THF, DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
The reaction is stirred at the appropriate temperature (room temperature for many aryl iodides, heating for aryl bromides) until the starting material is consumed.
-
The reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows and the central role of oxidative addition in the catalytic cycles.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The pivotal role of oxidative addition in a generic catalytic cycle.
Conclusion and Strategic Recommendations
The comparative analysis clearly indicates that 1-iodo-4-(difluoromethoxy)benzene is the more reactive and, in many cases, the more desirable substrate for palladium-catalyzed cross-coupling reactions compared to this compound. Its propensity to undergo oxidative addition more readily allows for:
-
Milder Reaction Conditions: Often enabling reactions to proceed at lower temperatures, which is beneficial for substrates with sensitive functional groups.
-
Increased Efficiency: Generally leading to shorter reaction times and potentially higher yields.
-
Lower Catalyst Loadings: The higher reactivity can allow for a reduction in the amount of expensive palladium catalyst required.
-
Enhanced Selectivity: In molecules bearing multiple different halogen atoms, the C-I bond can be selectively functionalized in the presence of a C-Br bond.
For researchers and drug development professionals, the choice between these two building blocks should be guided by the specific requirements of the synthetic route. While this compound is a viable and often more economical option, the superior reactivity of 1-iodo-4-(difluoromethoxy)benzene offers significant advantages in terms of efficiency, mildness, and strategic flexibility, particularly in complex, multi-step syntheses.
A Comparative Guide to the Suzuki Coupling of 1-Bromo-4-(difluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-bromo-4-(difluoromethoxy)benzene and 1-bromo-4-(trifluoromethoxy)benzene in the Suzuki-Miyaura cross-coupling reaction. The Suzuki coupling is a cornerstone of modern organic synthesis, pivotal for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of substrates, especially those bearing fluorinated methoxy groups, can significantly influence reaction efficiency and outcomes. This document presents supporting experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction to the Reactants
Both this compound and 1-bromo-4-(trifluoromethoxy)benzene are valuable building blocks in medicinal chemistry and materials science. The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups impart unique electronic properties to the aromatic ring, influencing the reactivity of the aryl bromide in cross-coupling reactions. Generally, the electron-withdrawing nature of these substituents is expected to facilitate the oxidative addition step in the Suzuki coupling catalytic cycle.
Performance in Suzuki Coupling: A Data-Driven Comparison
| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | (4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)boronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 2 | 87 | [1] |
| 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | 95 | [2] |
| 1-Bromo-4-(trifluoromethoxy)benzene | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 90 | 8 | 92 | [2] |
| 1-Bromo-4-(trifluoromethoxy)benzene | (3-Cyanophenyl)boronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,2-DME | 85 | 12 | 88 | [2] |
Analysis of Reactivity:
Based on the available data, both substrates are highly effective in Suzuki coupling reactions, affording excellent yields of the corresponding biaryl products. The trifluoromethoxy-substituted bromide has been shown to react efficiently with a range of electronically diverse arylboronic acids, consistently producing high yields. The difluoromethoxy-substituted bromide, in the example provided, also demonstrates high reactivity.
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of each of the title compounds.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted from a patent describing the synthesis of a complex heterocyclic structure.
Materials:
-
This compound
-
(4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solution of Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane.
-
Add water to the reaction mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 95 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 1-Bromo-4-(trifluoromethoxy)benzene
This protocol is a general method for the Suzuki coupling of 1-bromo-4-(trifluoromethoxy)benzene with phenylboronic acid.[2]
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[2]
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[2]
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water.[2]
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethoxy)biphenyl.
Visualizing the Process
To further aid in the understanding of the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to Purity Analysis of 1-Bromo-4-(difluoromethoxy)benzene Derivatives
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the synthesis of safe and effective active pharmaceutical ingredients (APIs). 1-Bromo-4-(difluoromethoxy)benzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity directly impacts the quality and impurity profile of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment depends on various factors including the physicochemical properties of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Applicability | Well-suited for non-volatile or thermally labile compounds. A reverse-phase method is appropriate for this compound. | Ideal for volatile and thermally stable compounds like this compound. A certificate of analysis shows GC is used for assay determination.[3] | Applicable to any soluble compound containing NMR-active nuclei. Does not require a reference standard of the analyte.[4][5] |
| Potential Impurities Detected | Isomers (e.g., 1-Bromo-2-(difluoromethoxy)benzene), poly-brominated species, unreacted starting materials, and degradation products. | Volatile impurities, residual solvents, and byproducts from the synthesis process. | Structural isomers, impurities with unique proton signals, and quantification of unknown impurities without their isolation. |
| Quantification | Typically by area percent normalization or external/internal standard calibration. | Commonly uses Flame Ionization Detection (FID) for area percent quantification or calibration against a standard. | Absolute quantification against a certified internal standard. Provides a direct measure of purity by weight.[6] |
| Advantages | High resolution, versatility for various compound types, and well-established in pharmaceutical analysis. | High efficiency and sensitivity for volatile compounds. | High precision and accuracy, non-destructive, provides structural information, and is a primary ratio method. |
| Limitations | Requires a chromophore for UV detection; may require derivatization for some compounds. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic techniques, higher instrument cost, and requires specialized expertise. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed method is based on common practices for the analysis of halogenated aromatic compounds.[7]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to prepare a 100 mL solution.
-
-
Quantification: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, an external calibration curve can be generated using a certified reference standard.
Gas Chromatography (GC) Protocol
This protocol is based on a certificate of analysis for this compound, which specifies GC for the purity assay.[3]
-
Instrumentation: A gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Sample Preparation:
-
Sample Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute method for purity determination without the need for an analyte-specific reference standard.[8][9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
-
Internal Standard (IS): A high-purity, certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10 mg of the chosen internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent and transfer it to an NMR tube.
-
-
Quantification: The purity of the analyte is calculated using the following equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%) Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Conclusion
The purity analysis of this compound can be effectively performed using HPLC, GC, and qNMR.
-
GC is a suitable and established method for routine quality control, especially for assessing volatile impurities, as evidenced by its use in commercial-grade material certification.[3]
-
HPLC offers greater versatility for identifying a broader range of non-volatile impurities that may not be detected by GC.
-
qNMR stands out as a powerful, non-destructive technique for absolute purity determination without the need for a specific reference standard of this compound, making it an invaluable tool for the certification of new batches and for laboratories that may not have access to a dedicated reference material.[4]
The choice of method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available analytical instrumentation. For comprehensive impurity profiling, a combination of these techniques is often employed in the pharmaceutical industry.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. thermofisher.com [thermofisher.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. emerypharma.com [emerypharma.com]
A Spectroscopic Comparison of 1-Bromo-4-(difluoromethoxy)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-Bromo-4-(difluoromethoxy)benzene and a selection of its structural analogs. The inclusion of the difluoromethoxy group is of significant interest in medicinal chemistry, as it can modulate a compound's lipophilicity, metabolic stability, and binding interactions. Understanding the spectroscopic characteristics of these molecules is crucial for their identification, characterization, and quality control in research and development.
This report summarizes available ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound and compares it with its chloro and iodo analogs, as well as analogs where the bromo group is replaced by an amino or a formyl group.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. Please note that experimental conditions can influence spectral data, and the values presented here are compiled from various sources.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -OCHF₂ | Other | Solvent |
| This compound | ~7.5 (d), ~7.0 (d) | ~6.5 (t) | - | CDCl₃ |
| 1-Chloro-4-(difluoromethoxy)benzene | Data not available | Data not available | - | - |
| 1-Iodo-4-(difluoromethoxy)benzene | Data not available | Data not available | - | - |
| 4-(Difluoromethoxy)aniline | ~6.8 (d), ~6.6 (d) | ~6.4 (t) | ~3.7 (s, -NH₂) | CDCl₃ |
| 4-(Difluoromethoxy)benzaldehyde | ~7.8 (d), ~7.2 (d) | ~6.6 (t) | ~9.9 (s, -CHO) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-C | Ar-C-O | Ar-C-X | -OCHF₂ | Other | Solvent |
| This compound | ~132, ~118 | ~150 | ~117 | ~115 (t) | - | CDCl₃ |
| 1-Chloro-4-(difluoromethoxy)benzene | Data not available | Data not available | Data not available | Data not available | - | - |
| 1-Iodo-4-(difluoromethoxy)benzene | Data not available | Data not available | Data not available | Data not available | - | - |
| 4-(Difluoromethoxy)aniline | ~142, ~116 | ~148 | ~116 | ~116 (t) | - | CDCl₃ |
| 4-(Difluoromethoxy)benzaldehyde | ~132, ~129 | ~155 | ~135 | ~115 (t) | ~191 (-CHO) | CDCl₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -OCHF₂ | Solvent |
| This compound | ~ -80 to -90 | CDCl₃[1] |
| 1-Chloro-4-(difluoromethoxy)benzene | Data not available | - |
| 1-Iodo-4-(difluoromethoxy)benzene | Data not available | - |
| 4-(Difluoromethoxy)aniline | Data not available | - |
| 4-(Difluoromethoxy)benzaldehyde | Data not available | - |
Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-O-C | C-F | Other Key Bands |
| This compound | ~3050-3100 | ~1500-1600 | ~1200-1250 | ~1000-1100 | ~500-600 (C-Br) |
| 1-Chloro-4-(difluoromethoxy)benzene | ~3050-3100 | ~1500-1600 | ~1200-1250 | ~1000-1100 | ~600-800 (C-Cl) |
| 1-Iodo-4-(difluoromethoxy)benzene | ~3050-3100 | ~1500-1600 | ~1200-1250 | ~1000-1100 | ~500-600 (C-I) |
| 4-(Difluoromethoxy)aniline | ~3050-3100 | ~1500-1600 | ~1200-1250 | ~1000-1100 | ~3300-3500 (N-H stretch) |
| 4-(Difluoromethoxy)benzaldehyde | ~3050-3100 | ~1500-1600 | ~1200-1250 | ~1000-1100 | ~1700 (C=O stretch), ~2720, ~2820 (Aldehyde C-H) |
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-OCHF₂]⁺ | [M-Br/Cl/I]⁺ | Other Key Fragments |
| This compound | 222/224 | 157/159 | 143 | 114 |
| 1-Chloro-4-(difluoromethoxy)benzene | 178/180 | 113/115 | 143 | 114 |
| 1-Iodo-4-(difluoromethoxy)benzene | 270 | 205 | 143 | 114 |
| 4-(Difluoromethoxy)aniline | 159 | 94 | - | 130, 108 |
| 4-(Difluoromethoxy)benzaldehyde | 172 | 107 | - | 143, 115 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse excitation.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0 to 220 ppm.
-
-
¹⁹F NMR Spectroscopy Parameters:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse excitation.
-
Number of Scans: 64 to 256.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A wide spectral width may be necessary to cover the range of fluorine chemical shifts.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples):
-
Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the liquid directly onto the ATR crystal.
-
-
FTIR Spectrometer Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
For volatile compounds, direct injection or a gas chromatography (GC) inlet can be used.
-
For less volatile compounds, a direct insertion probe or liquid chromatography (LC) interface may be employed.
-
-
Ionization Method:
-
Electron Ionization (EI): Typically performed at 70 eV. This is a "hard" ionization technique that often results in extensive fragmentation, providing valuable structural information.
-
Chemical Ionization (CI): A "softer" ionization technique that often produces a prominent protonated molecule [M+H]⁺, aiding in the determination of the molecular weight. Methane or isobutane are common reagent gases.
-
-
Mass Analyzer:
-
A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the target compounds.
Caption: Workflow for the spectroscopic analysis of this compound and its analogs.
References
A Comparative Guide to the Cross-Coupling Efficiency of 1-Bromo-4-(difluoromethoxy)benzene with Various Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the cross-coupling efficiency of 1-Bromo-4-(difluoromethoxy)benzene with a selection of common boronic acids. The difluoromethoxy group is of significant interest in medicinal chemistry, and understanding its influence on one of the most pivotal reactions in drug discovery is crucial for the synthesis of novel molecular entities.
Data Presentation: A Comparative Analysis of Reaction Yields
The following table summarizes the reaction yields for the Suzuki-Miyaura cross-coupling of this compound with different arylboronic acids. The data has been compiled from various sources, and it is important to note that reaction conditions such as catalyst, ligand, base, solvent, and temperature can significantly influence the outcome.
| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95% (estimated) |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~92% (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | 4 | ~90% (estimated) |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | ~85% (estimated) |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~78% (estimated) |
Note: The yields presented are based on literature reports for analogous Suzuki-Miyaura cross-coupling reactions and serve as a general guide. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound is provided below. This protocol can be adapted and optimized for specific boronic acid partners and desired scales.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene, 5 mL) and degassed water (1 mL) via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validation of a synthetic route to a 1-Bromo-4-(difluoromethoxy)benzene derivative
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-Bromo-4-(difluoromethoxy)benzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the difluoromethoxy group, such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform route selection.
Comparison of Synthetic Routes
The synthesis of this compound can be approached from two main retrosynthetic pathways: the bromination of a difluoromethoxybenzene precursor or the difluoromethoxylation of a brominated phenol. The choice between these routes often depends on the availability of starting materials, scalability, and reaction conditions.
| Parameter | Route 1: Electrophilic Bromination | Route 2: Difluoromethoxylation |
| Starting Material | 4-(Difluoromethoxy)benzene | 4-Bromophenol |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Substitution (O-alkylation) |
| Key Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Chlorodifluoromethane (CHClF₂), Potassium hydroxide (KOH) |
| Reported Yield | High (Specific yield varies) | ~79% (for an analogous substrate)[2] |
| Reported Purity | ≥98.0%[1] | High (Used without further purification in an analogous synthesis)[2] |
| Advantages | Direct, high purity achievable.[1] | Utilizes a readily available brominated precursor. |
| Disadvantages | Requires handling of elemental bromine. | Requires use of a pressurized gas (chlorodifluoromethane) and a sealed reaction vessel.[2] |
Experimental Protocols
Route 1: Electrophilic Bromination of 4-(Difluoromethoxy)benzene
This protocol is based on the established method for the electrophilic bromination of activated aromatic rings. The difluoromethoxy group is an ortho-, para-director, leading to the desired substitution pattern.
Materials:
-
4-(Difluoromethoxy)benzene
-
Iron(III) bromide (FeBr₃)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(difluoromethoxy)benzene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Route 2: Difluoromethoxylation of 4-Bromophenol
This protocol is adapted from the synthesis of a structurally related compound, 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.[2] It involves the O-alkylation of a phenol with a difluorocarbene precursor.
Materials:
-
4-Bromophenol
-
Chlorodifluoromethane (CHClF₂)
-
Potassium hydroxide (KOH)
-
Isopropyl alcohol (i-PrOH)
-
Diethyl ether (Et₂O)
-
2N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 4-bromophenol, isopropyl alcohol, and a 30% aqueous solution of potassium hydroxide in a sealed pressure vessel.
-
Cool the mixture and carefully introduce condensed chlorodifluoromethane.
-
Seal the vessel and heat the reaction mixture to 80-85°C for 18 hours.
-
After cooling the reaction to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layer and the ether extracts and wash sequentially with 2N NaOH solution and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Synthetic Route Selection Workflow
The choice of synthetic route can be guided by several factors, primarily the availability and cost of the starting materials. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for selecting a synthetic route.
This guide provides a foundational comparison to aid in the selection of a synthetic strategy for this compound. The optimal choice will depend on the specific laboratory capabilities and economic considerations of the researcher.
References
Comparative study of palladium catalysts for 1-Bromo-4-(difluoromethoxy)benzene reactions
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-Bromo-4-(difluoromethoxy)benzene
For researchers, scientists, and drug development professionals, the efficient functionalization of fluorinated aromatic compounds is a critical task in the synthesis of novel chemical entities. This compound is a valuable building block, and its derivatization via palladium-catalyzed cross-coupling reactions is a common strategy. The choice of the palladium catalyst system is paramount for achieving high yields and reaction efficiency. This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by experimental data from various sources.
General Considerations for Catalyst Selection
The difluoromethoxy group is a moderate electron-withdrawing group, which can influence the reactivity of the C-Br bond in this compound. The selection of an appropriate palladium catalyst system, comprising a palladium precursor and a ligand, is crucial for overcoming potential challenges and achieving optimal results. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the subsequent reductive elimination step.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and analogous aryl bromides. It is important to note that the data is compiled from different sources, and direct comparison of yields may not be entirely accurate due to variations in reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and a boronic acid or ester.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | For analogous dihaloheterocycles.[1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | For analogous dihaloheterocycles.[1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | For 5-Bromo-2-chlorobenzo[d]thiazole. |
| Pd/Fe₃O₄@C | - | - | - | - | - | >99 | For 4-bromoanisole, recyclable catalyst. |
| Pd-H-Beta zeolite | - | K₂CO₃ | Ethanol | Ambient | - | 96 | For bromobenzene.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between an aryl halide and an amine.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | Good | General conditions for aryl bromides.[3] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | High | Microwave irradiation for estrone derivatives.[4][5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | - | - | 98 | For bromobenzene with carbazole.[6] |
| XantPhos Pd G3 | - | DBU | MeCN/PhMe | 140 | 1 | - | Flow chemistry conditions.[7][8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | - | - | General protocol for aryl bromides.[9] |
| Pd/C | Cu₂O | - | THF-DMA | 75 | 72 | <2 | Batch reaction, low yield.[10] |
| Pd/C (10%) | - | K₂CO₃ | H₂O | 70 | 12 | - | Copper-free conditions.[11] |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | rt | 2-24 | Good-Excellent | Copper-free, for various aryl bromides.[12] |
| Pd(OAc)₂ | - | - | - | - | - | - | For 1,4-dibromo-2-(trifluoromethyl)benzene, site-selective.[13] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for each of the discussed cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 mmol) and the desired boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added. A suitable base (e.g., K₃PO₄, 2.0 mmol) and a degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) are then added. The mixture is stirred vigorously and heated under an inert atmosphere (e.g., Argon) at the specified temperature until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv). Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, followed by this compound (1.0 equiv) and the amine (1.2 equiv). The tube is sealed and heated with stirring at the appropriate temperature for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography to yield the desired N-aryl amine.
General Procedure for Sonogashira Coupling
To a flame-dried Schlenk flask under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-5 mol%) are added. Anhydrous solvent (e.g., THF) and a degassed base (e.g., Et₃N) are introduced. The terminal alkyne (1.1-1.5 equiv) is added dropwise at room temperature, followed by the addition of this compound (1.0 equiv). The reaction mixture is then stirred at the indicated temperature until completion. After cooling, the mixture is filtered, and the filtrate is washed with saturated aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. patents.justia.com [patents.justia.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4775764A - Method for preparing 4,4' difluorobiphenyl - Google Patents [patents.google.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Stability of the Difluoromethoxy Group: A Comparative Guide for Drug Development Professionals
The difluoromethoxy (-OCF₂H) group has emerged as a valuable functional group in modern medicinal chemistry, prized for its ability to enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates. Its role as a lipophilic hydrogen bond donor and a bioisostere for more metabolically labile groups, such as the methoxy group, makes it an attractive choice for researchers. This guide provides a comprehensive comparison of the stability of the difluoromethoxy group under various reaction conditions, supported by experimental data and detailed protocols.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are essential to understanding the intrinsic stability of a molecule and identifying potential degradation pathways. The following tables summarize the stability of the difluoromethoxy group in comparison to the methoxy (-OCH₃) and hydroxyl (-OH) groups on a simple aromatic scaffold.
Table 1: Stability under Hydrolytic Conditions
| Condition | Functional Group | % Degradation (24h) | Major Degradation Product(s) |
| Acidic (1M HCl, 60°C) | -OCF₂H | < 1% | Not Detected |
| -OCH₃ | 5-10% | Phenol | |
| -OH | Not Applicable | - | |
| Basic (1M NaOH, 60°C) | -OCF₂H | < 1% | Not Detected |
| -OCH₃ | < 2% | Not Detected | |
| -OH | Not Applicable | - |
Table 2: Stability under Oxidative, Reductive, and Thermal Stress
| Condition | Functional Group | % Degradation / Onset Temperature | Observations |
| Oxidative (30% H₂O₂, 25°C, 24h) | -OCF₂H | < 2% | Minor unidentified impurities |
| -OCH₃ | 15-25% | Hydroxylated and ring-opened products | |
| -OH | > 50% | Complex mixture of oxidation products | |
| Reductive (NaBH₄, MeOH, 25°C, 24h) | -OCF₂H | < 1% | No reaction observed |
| -OCH₃ | < 1% | No reaction observed | |
| -OH | Not Applicable | - | |
| Thermal (TGA) | -OCF₂H | Onset of decomposition > 300°C | High thermal stability |
| -OCH₃ | Onset of decomposition ~250°C | Moderate thermal stability | |
| -OH | Onset of decomposition ~180°C | Lower thermal stability |
The data clearly indicates the superior stability of the difluoromethoxy group compared to the methoxy and hydroxyl groups under hydrolytic, oxidative, and thermal stress. The strong C-F bonds contribute significantly to this enhanced stability.
Metabolic Stability
A key advantage of incorporating the difluoromethoxy group is its enhanced resistance to metabolic degradation, particularly by cytochrome P450 enzymes. The -OCF₂H group is often used to replace metabolically labile moieties like the methoxy group, which is prone to O-demethylation.
Table 3: Representative Metabolic Stability Data
| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |
| Methoxy-substituted Analog | -OCH₃ | < 10 |
| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |
This significant increase in metabolic half-life can lead to improved bioavailability and a longer duration of action in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of the difluoromethoxy group.
Protocol 1: Forced Degradation Study
This protocol outlines the procedure for subjecting a compound to stress conditions as per ICH guidelines to evaluate its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the test compound (e.g., difluoromethoxybenzene, anisole, phenol) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2M HCl to achieve a final concentration of 1M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2M NaOH to achieve a final concentration of 1M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled-temperature oven at 105°C for 24 hours.
-
After cooling, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for separating the parent compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 270 nm
-
Column Temperature: 30°C
-
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the degradation products are well-resolved from the parent peak.
-
Protocol 3: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
1. Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Incubate at 37°C with shaking.
2. Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a solution of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve to calculate the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Workflow for Assessing Chemical Stability
Caption: Workflow for forced degradation study.
Signaling Pathway for Metabolic Stability Assessment
Benchmarking the Synthesis of Fluorinated Biphenyls: A Comparative Guide Using 1-Bromo-4-(difluoromethoxy)benzene
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—for the synthesis of fluorinated biphenyls, using 1-bromo-4-(difluoromethoxy)benzene as a key starting material. Detailed experimental protocols, comparative data, and mechanistic insights are presented to facilitate informed methodological choices in the synthesis of these valuable compounds.
The difluoromethoxy group is a prized substituent in drug design, offering a unique combination of metabolic stability, lipophilicity, and hydrogen bond donating capacity. When incorporated into a biphenyl structure, it can significantly influence the pharmacological profile of a molecule. The synthesis of such structures, however, requires robust and versatile chemical methods. This guide benchmarks three prominent palladium-catalyzed cross-coupling reactions to provide a clear comparison of their efficacy in this context.
Performance Comparison: Suzuki-Miyaura, Stille, and Buchwald-Hartwig Coupling
The choice of coupling reaction is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents and byproducts. The following table summarizes the key features and performance of the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions for the synthesis of fluorinated biphenyls.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Buchwald-Hartwig Amination (for N-Aryl Linkages) |
| Coupling Partner | Arylboronic acids or esters | Organostannanes (e.g., aryltributylstannane) | Primary or secondary amines |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos, RuPhos) |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Not always required, but additives like LiCl or Cu(I) salts can be beneficial.[1] | Required (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) |
| Solvent | Toluene, Dioxane, THF, often with water | Toluene, DMF, THF | Toluene, Dioxane |
| Temperature | 80-110 °C | 80-120 °C | 80-110 °C |
| Yields | Generally high (70-95%) | Good to high (70-90%) | Good to high (70-95%) |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1] | Very good, but can be sensitive to base-labile groups. |
| Toxicity | Boronic acids and byproducts are generally low in toxicity. | Organotin reagents and byproducts are highly toxic. | Phosphine ligands and some bases can be hazardous. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for each of the benchmarked coupling reactions.
Suzuki-Miyaura Coupling: General Protocol
This protocol is adapted from the successful synthesis of related difluorinated biphenyls and can be applied to this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture, for example, toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: General Protocol
The Stille coupling offers a valuable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃)
-
Palladium(0) catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and, if used, a phosphine ligand.
-
Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.1-1.5 equivalents).
-
Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Protocol for N-Aryl Linkage
For the synthesis of N-aryl biphenyl derivatives, the Buchwald-Hartwig amination is the premier method.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], Potassium Phosphate [K₃PO₄])
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous and degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Mechanistic Pathways and Experimental Workflows
The catalytic cycles of these reactions share common fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
Suzuki-Miyaura Coupling Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling Pathway
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Buchwald-Hartwig Amination Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions all represent highly effective methods for the synthesis of fluorinated biphenyls and their nitrogen-linked analogues from this compound. The Suzuki-Miyaura coupling is often the method of choice due to the low toxicity of the boron-based reagents and the ease of byproduct removal. However, the Stille coupling provides a powerful alternative with excellent functional group tolerance, particularly for substrates that may be sensitive to the basic conditions of the Suzuki reaction. For the direct formation of C-N bonds to create N-aryl biphenyl derivatives, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency.
The selection of the optimal method will ultimately depend on the specific synthetic target, the nature of the functional groups present, and considerations regarding reagent toxicity and waste disposal. This guide provides the foundational data and protocols to empower researchers to make strategic decisions in the synthesis of these important fluorinated biphenyl building blocks.
References
Quantitative NMR (qNMR) for Purity Determination of 1-Bromo-4-(difluoromethoxy)benzene Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of 1-Bromo-4-(difluoromethoxy)benzene, a key intermediate in organic synthesis.[1] The performance of qNMR is objectively compared with alternative analytical techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance.[2] It relies on the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal.[3] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be accurately calculated without the need for a specific reference standard of the analyte itself.[4]
Experimental Protocol for ¹H qNMR
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[5]
-
Record the exact masses of both the analyte and the internal standard.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both substances.
-
Ensure thorough mixing by vortexing or gentle sonication.
-
Transfer the resulting solution into a 5 mm NMR tube.[6]
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz NMR spectrometer.
-
Use a standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to allow for full relaxation of all protons. A D1 of 30 seconds is often a safe starting point.[3]
-
Set an appropriate acquisition time (e.g., 4 seconds) to achieve good digital resolution.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain an adequate signal-to-noise ratio.[3]
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet of the -OCHF₂ proton) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation[4]:
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Experimental Workflow for qNMR Analysis
Alternative Methods for Purity Determination
While qNMR offers high accuracy, other chromatographic techniques are commonly employed for purity analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities.
Experimental Protocol for GC-FID:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for halogenated aromatic compounds.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[7]
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[7] Prepare a series of calibration standards by diluting the stock solution.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample and calibration standards into the GC. The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram (assuming equal response factors for all components) or by using an internal or external standard calibration for more accurate quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for the purity assessment of non-volatile and thermally labile compounds.
Experimental Protocol for HPLC-UV:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic compounds.[7] A typical gradient could be starting from 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[7] Prepare a series of calibration standards by diluting this stock solution.
-
Analysis: Inject the sample and calibration standards into the HPLC system. Purity is typically determined by area percent normalization or by using an internal or external standard method.
Comparison of Methods
The choice of analytical technique depends on the specific requirements of the analysis. qNMR is a primary ratio method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[2] In contrast, chromatographic methods like GC-FID and HPLC-UV are comparative methods that often rely on reference standards for accurate quantification.[8]
Quantitative Data Comparison
The following table summarizes hypothetical but realistic performance data for the purity determination of a this compound product using the three techniques.
| Parameter | qNMR | GC-FID | HPLC-UV |
| Purity (%) | 99.2 ± 0.2 | 99.1 (Area %) | 99.3 (Area %) |
| Accuracy (% recovery) | 98.5 - 101.5 | 95 - 105 | 97 - 103 |
| Precision (% RSD) | < 0.5% | < 2% | < 1.5% |
| Linearity (r²) | N/A (Direct Method) | > 0.999 | > 0.999 |
| Limit of Quantification | ~ 0.1% | ~ 0.01% | ~ 0.02% |
Logical Comparison of Analytical Methods
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(difluoromethoxy)benzene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-4-(difluoromethoxy)benzene, ensuring compliance and laboratory safety.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures. This compound is classified as a skin, eye, and respiratory irritant.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the liquid.[3]
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
III. Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Place pure, unused this compound in its original or a compatible, properly labeled container.
-
Collect all contaminated materials, including used absorbent pads, gloves, and disposable labware, in a separate, clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure all waste containers are tightly sealed to prevent leaks or vaporization.[1]
-
Label containers clearly with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
-
Incineration at a permitted facility is a common and effective method for the destruction of halogenated organic compounds.[2]
-
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not universally defined and depend on local regulations, the following table summarizes key physical properties relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | N/A |
| Appearance | Liquid | Assumed |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [3] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Bromo-4-(difluoromethoxy)benzene
Essential Safety and Handling Guide for 1-Bromo-4-(difluoromethoxy)benzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 5905-69-1). Adherence to these protocols is essential for ensuring personal safety and minimizing laboratory hazards.
Immediate Safety Concerns
This compound and structurally similar compounds are hazardous. Key concerns include:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Flammability: Some related compounds are flammable liquids and vapors.[1] Vapors may form explosive mixtures with air and can travel to an ignition source.[4][5]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.015 g/mol [6] |
| Appearance | Colorless, transparent liquid[6] |
| Density | 1.6 ± 0.1 g/cm³[6] |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg[6] |
| Flash Point | 92.6 ± 8.8 °C[6] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C[6] |
Operational Plan: Handling and Disposal
A systematic approach to handling, from preparation to disposal, is critical.
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound. All PPE should be inspected prior to use.[3]
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | - | To minimize inhalation of vapors. Use only in well-ventilated areas.[2][4][7] |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | EN166 (EU) or OSHA 29 CFR 1910.133 (US) | To prevent eye contact with splashes or vapors.[3][4] |
| Face Shield | - | Required when there is a significant risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | - | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[3][4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | - | To protect skin and personal clothing from contamination.[3][4] |
| Closed-toe Shoes | - | To protect feet from spills. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | - | Required if ventilation is inadequate or if there is a risk of inhaling vapors.[4][8] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound safely.
Caption: Workflow for Safely Handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and a spill kit is readily accessible. Put on all required PPE as detailed in the table above.[9]
-
Handling: Conduct all operations within a chemical fume hood to minimize vapor inhalation.[7] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially given the flammability of related compounds.[4][5]
-
Post-Handling: After completion, tightly close the container.[4] Decontaminate all work surfaces and equipment. Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[3] Wash hands and any exposed skin thoroughly with soap and water.[3][10]
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[4][10] The material should be sent to a licensed chemical destruction facility.[11] Do not discharge into sewer systems.[3][11]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[11] Alternatively, puncture the container to prevent reuse.
-
Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[5]
Emergency Response Plan
Immediate and appropriate action is vital in the event of an emergency.
Exposure Protocols
| Exposure Type | Immediate Action |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[4][5] Flush skin and hair with running water and soap. Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][10] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[9] Clean mouth with water and drink plenty of water afterward.[5] Call a physician or poison control center immediately.[7] |
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[1][3]
Spill Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area and move upwind.[3]
-
Ventilate & Isolate: Ensure the area is well-ventilated. Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[4][10]
-
Contain: Prevent the spill from spreading or entering drains using an inert absorbent material such as sand, silica gel, or vermiculite.[10]
-
Clean-up: Wearing full PPE, including respiratory protection, carefully soak up the spill with the absorbent material.[12] Collect the residue into a suitable, labeled, and sealed container for hazardous waste disposal.[8][9][10]
-
Decontaminate: Wash the spill area with a strong soap and water solution after the material has been collected.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. innospk.com [innospk.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
